Tubulin inhibitor 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12FNO2 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
6-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19) |
InChI Key |
HZIKMGXAFFAFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Interaction of Tubulin Inhibitor 16 with its Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 16, also known as TN-16, is a synthetic small molecule that has demonstrated potent antitumor activity by disrupting the dynamics of the microtubule cytoskeleton. Microtubules, essential components of the cellular scaffold, play a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule function are a cornerstone of cancer chemotherapy. This technical guide provides an in-depth analysis of the binding interaction of this compound with its molecular target, tubulin, consolidating available quantitative data and detailing the experimental methodologies used for its characterization.
The Binding Site of this compound
This compound exerts its biological effects by binding to the colchicine-binding site on the β-tubulin subunit.[1][2] This site is a well-characterized pocket at the interface between the α- and β-tubulin monomers within the tubulin heterodimer.[3] By occupying this site, TN-16 sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, leading to the inhibition of microtubule assembly.[1][2] This mechanism of action classifies TN-16 as a microtubule-destabilizing agent. The binding of TN-16 to the colchicine site is reversible.[1]
Quantitative Analysis of this compound Interaction
The interaction of this compound with tubulin has been quantified through various in vitro assays, primarily focusing on its inhibition of tubulin polymerization.
| Parameter | Value | Cell/System | Reference |
| IC50 (Tubulin Polymerization Inhibition) | 0.4 - 1.7 µM | Porcine Brain Tubulin | [4] |
| IC50 (Tubulin Polymerization Inhibition) | 3 µM | Purified Tubulin |
Experimental Protocols
The characterization of the binding of this compound to tubulin and its effect on microtubule dynamics has been achieved through a combination of biochemical and biophysical assays.
Tubulin Polymerization Assay
This assay is fundamental to determining the inhibitory effect of a compound on the formation of microtubules from tubulin dimers.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Typical Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is prepared at a concentration of approximately 1-2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the polymerization buffer.
-
Assay Initiation: The tubulin solution is pre-warmed to 37°C. The test compound (or vehicle control) is added to the tubulin solution.
-
Monitoring Polymerization: The absorbance at 340 nm is monitored over time at 37°C in a temperature-controlled spectrophotometer.
-
Data Analysis: The initial rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colchicine Competition Binding Assay
This assay is used to determine if a test compound binds to the colchicine-binding site on tubulin.
Principle: This assay relies on the competition between the test compound and a radiolabeled or fluorescently-labeled colchicine analogue for binding to tubulin. A reduction in the signal from the labeled colchicine in the presence of the test compound indicates that they share the same binding site.
Typical Protocol (using a fluorescent colchicine analog):
-
Reagents: Purified tubulin, fluorescently-labeled colchicine, and this compound.
-
Incubation: Tubulin (at a fixed concentration) is incubated with a fixed concentration of the fluorescent colchicine analog in the presence of varying concentrations of this compound. A control sample contains only tubulin and the fluorescent colchicine analog.
-
Measurement: The fluorescence of the samples is measured after an incubation period that allows binding to reach equilibrium.
-
Data Analysis: The decrease in fluorescence intensity of the colchicine-tubulin complex is plotted against the concentration of this compound. This allows for the determination of the inhibitor's ability to compete for the colchicine binding site.
Fluorometric Binding Assay
Direct binding of a ligand to a protein can be assessed by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or by using an extrinsic fluorescent probe.
Principle: The binding of a ligand to tubulin can induce conformational changes that alter the local environment of tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength.
Typical Protocol:
-
Instrumentation: A spectrofluorometer is used to measure fluorescence.
-
Sample Preparation: A solution of purified tubulin in a suitable buffer is prepared.
-
Titration: Aliquots of a concentrated stock solution of this compound are added sequentially to the tubulin solution.
-
Fluorescence Measurement: After each addition and a brief incubation period to allow for binding, the tryptophan fluorescence emission spectrum is recorded (excitation typically around 295 nm, emission scanned from 310 to 400 nm).
-
Data Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the ligand concentration. These data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Spun-Column Chromatography
This technique is used to separate protein-ligand complexes from free ligand, allowing for the quantification of bound ligand.
Principle: A small gel filtration column is used to rapidly separate the larger tubulin-ligand complex from the smaller, unbound ligand.
Typical Protocol:
-
Column Preparation: A small-volume gel filtration column (e.g., Sephadex G-50) is equilibrated with the assay buffer.
-
Incubation: Tubulin is incubated with a known concentration of radiolabeled or fluorescently labeled this compound to allow binding to reach equilibrium.
-
Separation: The incubation mixture is applied to the top of the pre-equilibrated spin column and centrifuged. The larger tubulin-ligand complex passes through the column in the void volume, while the smaller free ligand is retained in the gel matrix.
-
Quantification: The amount of labeled ligand in the eluate (bound fraction) is quantified.
-
Data Analysis: By performing the experiment at various ligand concentrations, a saturation binding curve can be generated to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the direct inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events.
Caption: Signaling pathway of this compound.
Experimental Workflow
The logical flow for characterizing a novel tubulin inhibitor like TN-16 typically follows a multi-step process.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Structure-Activity Relationship of Combretastatin A-4 Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Structural Modifications and Their Impact on Tubulin Inhibition and Anticancer Activity
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, stands as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic and antivascular effects.[1] Its simple chemical structure and high biological activity have made it a focal point for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CA-4 analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in the design of next-generation tubulin inhibitors.
Core Structure and Key Pharmacophoric Features
The fundamental scaffold of Combretastatin A-4 consists of two substituted phenyl rings (A and B) connected by a cis-stilbene bridge. The A-ring is typically a 3,4,5-trimethoxyphenyl moiety, while the B-ring is a 4-methoxyphenyl group. The cis configuration of the olefinic bridge is crucial for its high affinity to the colchicine binding site on β-tubulin.
Structure-Activity Relationship Insights
Extensive research has elucidated the critical structural features of CA-4 that govern its biological activity. Modifications to the A-ring, B-ring, and the olefinic bridge have yielded a wealth of SAR data, which is summarized below.
The 3,4,5-trimethoxy substitution pattern on the A-ring is a hallmark of many potent tubulin inhibitors that bind to the colchicine site. Alterations in this region generally lead to a decrease in activity.
The B-ring offers more flexibility for chemical modification. The 4-methoxy group can be replaced with other substituents to modulate potency and overcome drug resistance. For instance, the introduction of a hydroxyl group at the 3'-position and an amino group at the 4'-position of the B-ring has been shown to enhance activity.
The cis-stilbene bridge is a key structural element for potent tubulin inhibition. However, its susceptibility to isomerization to the less active trans-isomer presents a significant drawback. To address this, researchers have explored various strategies to lock the molecule in its active cis conformation. These include the introduction of bulky groups or the replacement of the double bond with heterocyclic rings such as isoxazoles.[2]
Quantitative Analysis of Combretastatin A-4 Analogs
The following table summarizes the in vitro activity of selected Combretastatin A-4 analogs against tubulin polymerization and various cancer cell lines.
| Compound | A-Ring | B-Ring | Bridge | Tubulin IC50 (µM) | Cancer Cell Line IC50 (nM) | Reference |
| Combretastatin A-4 | 3,4,5-trimethoxy | 4-methoxy | cis-ethene | 0.67 | 17 (MCF-7) | [3] |
| Isocombretastatin A (CC-5079 analog) | 3,4,5-trimethoxy | 4-methoxy | 1,1-diarylethene | - | - | [4] |
| 3,4-diarylisoxazole analog | 3,4,5-trimethoxy | 4-aminophenyl | Isoxazole | - | Sub-nanomolar (A549, MCF-7) | [2] |
| Dihydroquinolin-4(1H)-one derivative | Varied | Varied | Dihydroquinolin-4(1H)-one | 3.06 | 3-24 (A549, K562, HepG2, MDA-MB-231) | [5] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to evaluate the activity of Combretastatin A-4 analogs.
Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin in vitro.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) at 37°C.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells convert the soluble MTT into insoluble formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
Signaling Pathways and Experimental Workflows
The inhibition of tubulin polymerization by Combretastatin A-4 and its analogs triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of Combretastatin A-4 analogs.
The following diagram illustrates a typical workflow for the screening and evaluation of novel Combretastatin A-4 analogs.
Caption: Workflow for the development of CA-4 analogs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Tubulin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the essential in vitro assays used to identify and characterize novel tubulin-targeting agents. It details experimental protocols, data interpretation, and the logical workflow from initial screening to mechanistic studies.
Introduction: Tubulin as a Therapeutic Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their constant cycle of polymerization and depolymerization is critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2] This reliance makes the tubulin-microtubule system a key, clinically validated target for cancer chemotherapy.[3]
Tubulin inhibitors disrupt microtubule dynamics and are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: Such as taxanes (e.g., paclitaxel), which bind to polymerized microtubules, prevent their disassembly, and lead to the formation of overly stable, non-functional microtubule bundles.[1]
-
Microtubule Destabilizing Agents: These compounds, which include vinca alkaloids and colchicine site inhibitors, bind to tubulin subunits and prevent their polymerization into microtubules.[1][4]
Both classes of agents ultimately disrupt the mitotic spindle, causing an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis (programmed cell death).[2][5] The initial evaluation of novel compounds typically follows a screening cascade designed to confirm their mechanism of action and quantify their potency.
The Screening and Evaluation Workflow
The in vitro evaluation of a potential tubulin inhibitor follows a multi-step process. The workflow begins with broad cell-based screens to identify compounds with anti-proliferative activity, followed by specific biochemical and cell-based assays to confirm the mechanism of action and characterize the compound's effects on microtubule dynamics.
Caption: General workflow for the in vitro evaluation of novel tubulin inhibitors.
Cell-Free Assays: Direct Interaction with Tubulin
Cell-free assays are crucial for confirming that a compound's cytotoxic effects are a direct result of its interaction with tubulin, enabling the calculation of key parameters like IC50 values for polymerization inhibition.[6]
Tubulin Polymerization Assay
This is the definitive biochemical assay to determine if a compound directly inhibits or enhances tubulin polymerization.[7] The assay is based on the principle that light is scattered by microtubules in proportion to the concentration of the microtubule polymer.[8] Polymerization is tracked over time by measuring the increase in optical density (absorbance) or fluorescence.
This protocol is adapted from commercially available kits (e.g., Cytoskeleton, Inc. #BK011P).[9][10][11] The fluorescence format is often recommended for its high sensitivity and suitability for high-throughput screening.[7][10]
-
Reagent Preparation:
-
Thaw lyophilized, >99% pure tubulin protein (e.g., bovine or porcine brain tubulin) on ice.[11] Reconstitute in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 15% glycerol to a final concentration of 2 mg/mL.[9][12] Keep on ice.
-
Prepare a fluorescent reporter solution (e.g., DAPI) as per the manufacturer's instructions.
-
Prepare test compounds at 10x the final desired concentration in a compatible buffer. A positive control (e.g., 10 µM Nocodazole or Vinblastine for inhibitors; 10 µM Paclitaxel for enhancers) and a negative control (buffer/DMSO only) should be included.[8][9]
-
-
Assay Execution:
-
Pre-warm a 96-well, black, half-area plate in a temperature-regulated fluorimeter set to 37°C.[8][9]
-
Pipette 5 µL of the 10x compound solutions into the appropriate wells and allow them to warm for 1 minute.
-
Initiate the polymerization reaction by adding 50 µL of the cold tubulin/reporter solution to each well.[10]
-
Immediately begin kinetic readings. Measure fluorescence emission (e.g., 420-460 nm) every 30-60 seconds for 60-90 minutes, with an excitation wavelength of 360 nm.[9][13]
-
-
Data Analysis:
-
The resulting data creates a polymerization curve with three phases: nucleation, growth, and steady-state equilibrium.[8][9]
-
Inhibitors will decrease the maximum velocity (Vmax) of polymerization and/or reduce the final polymer mass. Stabilizers (enhancers) will often eliminate the nucleation phase and increase the Vmax.[9]
-
Calculate the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50).
-
Caption: Workflow for a cell-free tubulin polymerization assay.
| Compound | Type | Target Site | IC50 (µM)[14][15] |
| Novel Inhibitor 1 | Destabilizer | Colchicine | 1.87[16] |
| Novel Inhibitor 2 | Destabilizer | Colchicine | 9.5[17] |
| Colchicine (Control) | Destabilizer | Colchicine | ~2-3[18][19] |
| Vinblastine (Control) | Destabilizer | Vinca | ~3[9] |
| Paclitaxel (Control) | Stabilizer | Taxane | N/A (Enhancer) |
Cell-Based Assays: Cellular Effects and Potency
Cell-based assays are essential to evaluate a compound's effect in a physiological context, assessing its ability to cross cell membranes and exert a cytotoxic or cytostatic effect.[3]
Cytotoxicity / Anti-Proliferation Assays (e.g., MTT, CCK-8)
These assays are used as a primary screen to determine a compound's ability to inhibit cell growth or kill cancer cells.[20] The MTT assay, for example, measures the metabolic activity of mitochondrial enzymes, which serves as a proxy for cell viability.[20]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a serial dilution of the novel inhibitor for 48-72 hours. Include appropriate vehicle controls (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[20]
| Compound | HeLa IC50 (nM) | MCF-7 IC50 (nM) | A549 IC50 (nM) |
| Novel Inhibitor 1 | 65[17] | 38.37[16] | 51[17] |
| Novel Inhibitor 2 | 93.5[22] | 71[17] | 55[17] |
| Paclitaxel (Control) | 2[12] | ~5 | ~4 |
| Colchicine (Control) | ~10 | ~15 | ~12 |
Cell Cycle Analysis
Because tubulin inhibitors disrupt the mitotic spindle, they cause cells to arrest in the G2/M phase of the cell cycle.[4] Flow cytometry can quantify this effect by measuring the DNA content of individual cells.[23]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound (at 1x and 10x its IC50 value) for a set time, typically 18-24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[24] Store at -20°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[24]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A successful tubulin inhibitor will show a significant increase in the G2/M population compared to the control.[5][25]
Caption: Tubulin inhibitors disrupt mitosis, causing cell cycle arrest at the G2/M phase.
Immunofluorescence Microscopy
This technique provides direct visual evidence of a compound's effect on the cellular microtubule network. It allows for the qualitative assessment of microtubule depolymerization or stabilization.[26]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the test compound for a short period (e.g., 2-6 hours) to observe direct effects on the cytoskeleton.[12]
-
Fixation: Fix the cells with an appropriate fixative. For optimal microtubule staining, ice-cold methanol at -20°C for 4-10 minutes is often used.[27] Alternatively, 4% paraformaldehyde can be used.[12]
-
Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 3-5% BSA in PBS).[27]
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.[28]
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 45-60 minutes.[28] A DNA counterstain like DAPI can be included to visualize the nucleus.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
Expected Results:
-
Control Cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.
-
Destabilizer-Treated Cells: Will show a diffuse, punctate tubulin stain and a loss of the filamentous network.[26]
-
Stabilizer-Treated Cells: Will exhibit dense bundles or asters of microtubules, often near the cell periphery.
Mechanistic Pathway of Tubulin Inhibitors
The disruption of microtubule dynamics by a novel inhibitor sets off a cascade of cellular events. The immediate effect is the failure to form a functional mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). This leads to a prolonged arrest in mitosis (G2/M phase). If the damage is irreparable, the cell is ultimately directed towards apoptosis.
Caption: Signaling cascade initiated by a tubulin-targeting compound.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
- 7. Tubulin and microtubule kits for drug discovery and research into polymerization modulators and binding proteins - quality tools from Cytoskeleton Inc. [cytoskeleton.com]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. maxanim.com [maxanim.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 20. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. auctoresonline.org [auctoresonline.org]
- 24. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
Preliminary Screening of "Tubulin Inhibitor 16": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary screening of "Tubulin inhibitor 16," a potent anti-cancer agent also identified as compound 5g in the scientific literature. This document outlines the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and biochemical assays, and provides detailed experimental protocols for its initial evaluation. The included diagrams visualize the inhibitor's signaling pathway, a typical screening workflow, and its cellular effects.
Core Concepts: Mechanism of Action
This compound is a potent inhibitor of tubulin polymerization.[1] It belongs to a class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[2][3] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics interferes with several crucial cellular processes, most notably the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).[1][4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound (compound 5g).
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.133[1] |
| HeLa | Cervical Cancer | Not explicitly quantified, but potent activity suggested. |
| SGC-7901 | Gastric Cancer | 0.084 - 0.221[1][5] |
Table 2: Biochemical Tubulin Polymerization Inhibition
| Assay Type | Parameter | Value (µM) |
| In vitro tubulin polymerization | IC50 | Not explicitly quantified, but described as a potent inhibitor. |
Experimental Protocols
The following are detailed methodologies for key experiments typically performed in the preliminary screening of tubulin inhibitors like this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
2. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.
-
Reagents: Purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer are required.
-
Assay Procedure:
-
A reaction mixture containing tubulin protein in polymerization buffer with GTP is prepared.
-
This compound at various concentrations is added to the reaction mixture. A positive control (e.g., colchicine) and a negative control (vehicle) are included.
-
The polymerization is initiated by raising the temperature to 37°C.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by plotting the percentage of inhibition against the inhibitor concentration.
3. Cell Cycle Analysis
This experiment determines the effect of the inhibitor on cell cycle progression.
-
Cell Treatment and Fixation:
-
SGC-7901 cells are seeded in culture dishes and treated with this compound at a specific concentration (note: the exact concentration used for compound 5g in the primary literature is not publicly available) or vehicle for a set time (e.g., 24 hours).
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
-
Staining and Analysis:
-
The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Mandatory Visualizations
Signaling Pathway of a Colchicine-Site Tubulin Inhibitor
Caption: Mechanism of action of this compound.
Experimental Workflow for Screening Tubulin Inhibitors
Caption: A typical workflow for screening tubulin inhibitors.
Logical Relationships of Cellular Effects
Caption: Logical flow of the cellular effects of the inhibitor.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. gosset.ai [gosset.ai]
- 4. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the TN16 Tubulin Inhibitor
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the tubulin inhibitor TN16, a potent antimitotic agent with significant potential in cancer research and drug development. This document covers the core chemical structure, mechanism of action, experimental protocols for its evaluation, and a summary of its biological activity.
Chemical Structure and Properties
TN16, also known as NSC-239274, is a synthetic small molecule with the chemical formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol .[1] Its structure is characterized by a 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione core.
Chemical Name: 3-[(1E)-1-(phenylamino)ethylidene]-5-(phenylmethyl)-2,4-pyrrolidinedione
SMILES: C1=CC=C(C=C1)CNC2C(=O)C(=C(C)NC3=CC=CC=C3)C(=O)N2
InChI Key: KWSXUGYAGMSUTN-LGMDPLHJSA-N
Below is a 2D representation of the chemical structure of TN16:
Mechanism of Action: Targeting Microtubule Dynamics
TN16 exerts its potent anticancer activity by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, TN16 induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[3]
Specifically, TN16 binds to the colchicine-binding site on β-tubulin.[4] This binding prevents the tubulin dimers from polymerizing into microtubules, thus destabilizing the microtubule network. This mechanism is distinct from that of other classes of tubulin inhibitors, such as the taxanes, which stabilize microtubules.
The following diagram illustrates the general mechanism of action for colchicine-site tubulin inhibitors like TN16:
Caption: Mechanism of TN16-induced mitotic arrest and apoptosis.
Quantitative Biological Activity
TN16 is a potent inhibitor of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC50) in the range of 0.4 to 1.7 µM in in vitro assays.[2] In terms of cellular cytotoxicity, TN16 has demonstrated significant efficacy against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 48 ± 2 | [3] |
Further studies are required to establish a broader profile of TN16's cytotoxicity across a wider range of cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TN16.
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) at 340-350 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
TN16 stock solution (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the solution on ice.
-
Prepare serial dilutions of TN16 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add 10 µL of the diluted TN16 or control solutions to the appropriate wells.
-
To initiate polymerization, add 90 µL of the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percent inhibition of polymerization against the log concentration of TN16.
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
TN16 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TN16 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TN16. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of TN16.
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TN16 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of TN16 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by TN16 triggers a cascade of signaling events that culminate in apoptosis. A generalized signaling pathway initiated by colchicine-site tubulin inhibitors is depicted below.
Caption: Generalized apoptotic pathway induced by TN16.
A typical experimental workflow for the initial characterization of a tubulin inhibitor like TN16 is outlined in the following diagram.
Caption: Workflow for characterizing TN16's activity.
Conclusion
TN16 is a promising tubulin polymerization inhibitor with potent antimitotic and cytotoxic effects. Its well-defined chemical structure and mechanism of action, targeting the colchicine-binding site of tubulin, make it a valuable tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for its further investigation and potential development as a therapeutic agent. Future research should focus on expanding the cytotoxicity profiling of TN16 across a diverse panel of cancer cell lines and further elucidating the specific molecular players in its induced apoptotic pathway.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijsr.net [ijsr.net]
- 4. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
characterization of "Tubulin inhibitor 16" as a microtubule destabilizing agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Tubulin Inhibitor 16 as a potent microtubule destabilizing agent. This compound, also known as Tubulin polymerization-IN-16 or compound 5g, has demonstrated significant antiproliferative activity against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant pathways and workflows.
Core Mechanism of Action
This compound functions as a microtubule destabilizing agent by directly inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently leads to apoptotic cell death in cancer cells.[1][2] Molecular modeling studies suggest that this inhibitor likely exerts its effects by binding to the colchicine site on β-tubulin.
Quantitative Data Summary
The antiproliferative and tubulin-targeting activities of this compound have been quantified through various in vitro assays. The following tables summarize the available data.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | 0.133 | MTT Assay (72h) |
| HeLa | Cervical Carcinoma | 0.221 | MTT Assay (72h) |
| SGC-7901 | Gastric Adenocarcinoma | Not Specified | Not Specified |
| Various Cancer Cells | - | 0.084 - 0.221 | Not Specified |
Data sourced from MedchemExpress product information, citing Huang L, et al. Eur J Med Chem. 2020.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize this compound as a microtubule destabilizing agent. These protocols are representative of standard techniques used in the field.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro assembly of microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Tubulin Polymerization Buffer (General Tubulin Buffer with 10% glycerol)
-
This compound stock solution (in DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.
-
Prepare a 10 mM GTP stock by diluting the 100 mM stock in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin solution for polymerization by diluting the 10 mg/mL stock to 3 mg/mL in ice-cold Tubulin Polymerization Buffer containing 1 mM GTP.
-
Add the test compounds (this compound dilutions, positive control like colchicine, negative control like paclitaxel, and vehicle control) to the wells of a pre-chilled 96-well plate.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization and the final polymer mass for each concentration of this compound.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line (e.g., A549 or HeLa)
-
Cell culture medium and supplements
-
Glass coverslips in a multi-well plate
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Capture images for analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line (e.g., SGC-7901)
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a defined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Workflow for cell cycle analysis by flow cytometry.
Signaling Pathway
The primary consequence of microtubule destabilization by inhibitors like this compound is the disruption of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome alignment before the onset of anaphase. Prolonged activation of the SAC due to persistent microtubule disruption prevents cells from progressing through mitosis, ultimately leading to G2/M arrest and the induction of apoptosis.
References
An In-depth Technical Guide on Tubulin Inhibitor 16 and its Effect on Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule formation, which is essential for cell division. This disruption leads to an arrest of the cell cycle in the M phase (mitosis), ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells. This technical guide focuses on "Tubulin Inhibitor 16," a designation that has been applied to several distinct compounds in scientific literature. This document will provide a comprehensive overview of the available data for one such compound, TN16 , a tenuazonic acid derivative, and will also present a generalized framework for understanding the mechanism and experimental evaluation of tubulin inhibitors that share a similar mode of action.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
Tubulin inhibitors, including the various compounds referred to as "this compound," typically function by binding to tubulin subunits, thereby preventing their polymerization into microtubules. Many of these inhibitors, including TN16, are known to interact with the colchicine-binding site on β-tubulin. This interference with microtubule dynamics has profound consequences for the cell, primarily by disrupting the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for TN16, a specific compound identified as a potent tubulin inhibitor.
Table 1: In Vitro Antiproliferative Activity of TN16
| Cell Line | IC50 (nM) | Reference |
| HeLa | 48 ± 2 | [1] |
Table 2: Mitotic Arrest Induced by TN16
| Cell Line | Concentration (nM) | Percentage of Mitotic Arrest | Reference | |---|---|---| | HeLa | 200 | > 30% |[1] |
Signaling Pathways and Experimental Workflows
The inhibition of tubulin polymerization by compounds like TN16 triggers a cascade of events culminating in mitotic arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying these effects.
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
Caption: A typical experimental workflow for analyzing cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the effects of tubulin inhibitors.
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitor in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the tubulin inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the tubulin inhibitor at various concentrations.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in turbidity corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound on tubulin polymerization.
Protocol 4: Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: Treat cells with the tubulin inhibitor, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against key cell cycle proteins such as Cyclin B1 and CDK1.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression levels.
Conclusion
The various compounds designated as "this compound" exemplify a class of potent antimitotic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and evaluate the efficacy of such inhibitors. Further investigation into the specific molecular interactions and downstream signaling pathways of these compounds will be crucial for the development of more effective and targeted cancer therapies.
References
Methodological & Application
Application Note: In Vitro Analysis of Tubulin Polymerization Inhibition by Tubulin Inhibitor 16
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of "Tubulin inhibitor 16" (TN16). TN16 is a tenuazonic acid derivative that functions as a microtubule destabilizing agent by binding to the colchicine binding site on tubulin.[1] This assay allows for the quantitative analysis of the inhibitory effect of TN16 on microtubule formation, a critical process in cell division, making it a target for anti-cancer drug development.[2][3]
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[2] The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is essential for their function.[4] Disruption of microtubule dynamics can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[3][5]
Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[2] "this compound" (TN16) belongs to the latter class, inhibiting tubulin assembly.[1] This application note describes a turbidimetric assay to measure the effect of TN16 on the polymerization of purified tubulin in vitro. The assay monitors the increase in light scattering at 340 nm or 350 nm, which is proportional to the formation of microtubule polymer mass.[4][6]
Principle of the Assay
The tubulin polymerization assay is based on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) over time.[4] The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state plateau.[4]
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers or "seeds".
-
Growth (Polymerization Phase): A rapid phase of microtubule elongation as tubulin dimers add to the nuclei.
-
Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization are equal, resulting in no net change in microtubule polymer mass.
By comparing the polymerization curves of tubulin in the presence and absence of "this compound," one can determine its effect on the rate and extent of microtubule formation.
Materials and Reagents
Reagents and Buffers
| Reagent | Supplier | Catalog # | Storage |
| >99% Pure Bovine Tubulin | Cytoskeleton, Inc. | T240 | -80°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -70°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| Glycerol | Sigma-Aldrich | G5516 | Room Temp |
| Paclitaxel (Positive Control) | Sigma-Aldrich | T7402 | -20°C |
| Nocodazole (Positive Control) | Sigma-Aldrich | M1404 | -20°C |
| "this compound" (Test Compound) | Varies | Varies | Varies |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 96-well, half-area, clear bottom plates | Corning | 3696 | Room Temp |
Equipment
| Equipment |
| Temperature-controlled 96-well plate spectrophotometer (capable of reading at 340 nm or 350 nm) |
| Pipettes and micropipettes |
| Microcentrifuge tubes |
| Ice bucket |
Experimental Protocol
This protocol is adapted from standard tubulin polymerization assay kits.[4][6]
Preparation of Reagents
-
Tubulin Polymerization Buffer (TPB): Prepare 1x TPB by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Tubulin Solution: Resuspend lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.
-
Test Compound ("this compound"): Prepare a stock solution of "this compound" in DMSO. From this stock, prepare a series of 10x working solutions in TPB at the desired final concentrations.
-
Control Compounds:
-
Paclitaxel (Enhancer): Prepare a 10x working solution (e.g., 100 µM for a 10 µM final concentration) in room temperature TPB. Note: Diluting paclitaxel in cold buffer can cause precipitation.[4]
-
Nocodazole (Inhibitor): Prepare a 10x working solution (e.g., 100 µM for a 10 µM final concentration) in TPB.
-
Assay Procedure
-
Pre-warm the plate reader to 37°C.
-
Set up the 96-well plate on ice.
-
Add 10 µL of the 10x working solutions of the test and control compounds to the appropriate wells. For the no-compound control, add 10 µL of TPB containing the same final concentration of DMSO as the test compound wells.
-
Incubate the plate at 37°C for 2 minutes.
-
Initiate the polymerization reaction by adding 90 µL of the 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm or 350 nm every 30 seconds for at least 60-90 minutes.
Experimental Layout
A representative plate layout is provided below:
| 1 | 2 | 3 | 4 | 5 | 6 | ... | |
| A | Blank | Blank | Blank | ... | ... | ... | ... |
| B | No Compound | No Compound | No Compound | ... | ... | ... | ... |
| C | Nocodazole | Nocodazole | Nocodazole | ... | ... | ... | ... |
| D | Paclitaxel | Paclitaxel | Paclitaxel | ... | ... | ... | ... |
| E | TN16 [Conc 1] | TN16 [Conc 1] | TN16 [Conc 1] | ... | ... | ... | ... |
| F | TN16 [Conc 2] | TN16 [Conc 2] | TN16 [Conc 2] | ... | ... | ... | ... |
| G | TN16 [Conc 3] | TN16 [Conc 3] | TN16 [Conc 3] | ... | ... | ... | ... |
| H | ... | ... | ... | ... | ... | ... | ... |
Data Analysis and Presentation
The primary data will be a set of polymerization curves (OD vs. time). From these curves, several key parameters can be derived to quantify the effect of "this compound".
Key Parameters
| Parameter | Description | Expected Effect of TN16 |
| Vmax (Maximum Rate of Polymerization) | The steepest slope of the polymerization curve, representing the maximum rate of tubulin assembly. | Decrease |
| Lag Time | The time required to initiate polymerization. | May increase or show no significant change. |
| Maximal Polymer Mass | The OD at the plateau of the curve, indicating the total amount of polymerized tubulin at steady state. | Decrease |
| IC50 | The concentration of the inhibitor that causes a 50% reduction in Vmax or the maximal polymer mass. | To be determined experimentally. |
Sample Data Presentation
The following table illustrates how quantitative data for "this compound" can be presented in comparison to controls.
| Compound | Concentration (µM) | Vmax (mOD/min) | Maximal Polymer Mass (OD) | % Inhibition of Vmax |
| No Compound (Vehicle) | - | 5.0 ± 0.3 | 0.25 ± 0.02 | 0% |
| Nocodazole | 10 | 0.9 ± 0.1 | 0.05 ± 0.01 | 82% |
| Paclitaxel | 10 | 20.0 ± 1.5 | 0.35 ± 0.03 | -300% (Enhancement) |
| This compound | 1 | 4.2 ± 0.2 | 0.21 ± 0.02 | 16% |
| This compound | 5 | 2.5 ± 0.2 | 0.13 ± 0.01 | 50% |
| This compound | 10 | 1.1 ± 0.1 | 0.06 ± 0.01 | 78% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the tubulin polymerization assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low OD signal in control wells | Inactive tubulin | Ensure tubulin was stored at -80°C and not freeze-thawed. Use fresh aliquots. |
| Incorrect buffer composition | Verify pH and concentrations of buffer components, especially MgCl2 and GTP. | |
| High background reading | Light scattering from precipitated compound | Centrifuge compound working solutions before adding to the plate. Check solubility in the assay buffer. |
| Inconsistent replicates | Pipetting errors or air bubbles | Be careful during pipetting. Ensure no air bubbles are in the wells before reading. Use of a multichannel pipette for adding tubulin can improve consistency. |
| No lag phase in control | Tubulin aggregates acting as seeds | Centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use to remove aggregates.[6] |
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Tubulin Inhibitor 16 (TN-16) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the effects of Tubulin Inhibitor 16 (TN-16) on cellular microtubules using immunofluorescence microscopy. TN-16 is a synthetic antitumor agent that inhibits microtubule polymerization by binding to the colchicine-sensitive site on tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
Mechanism of Action
TN-16, also known as 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, functions as a microtubule-destabilizing agent. It directly binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This mode of action is similar to other well-known colchicine-site binding inhibitors like colchicine and nocodazole. The inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately leading to mitotic arrest. Furthermore, studies on TN-16 and its analogs have indicated that these compounds can induce an increase in α-tubulin acetylation, a post-translational modification associated with microtubule stabilization.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (TN-16). This information is crucial for designing experiments to study its effects on microtubule dynamics.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for in vitro Microtubule Polymerization | 0.4 - 1.7 µM | Porcine Brain Tubulin | [1] |
Note: Quantitative data from immunofluorescence imaging of TN-16-treated cells is not extensively available in the public domain. Researchers are encouraged to generate cell-line-specific dose-response curves and quantify microtubule disruption using the protocols provided below. A template for recording such data is provided for guidance.
Template for Quantitative Immunofluorescence Data
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Acetylated α-tubulin Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | 100% | User-defined | User-defined |
| TN-16 (Concentration 1) | |||
| TN-16 (Concentration 2) | |||
| TN-16 (Concentration 3) | |||
| Positive Control (e.g., Nocodazole) |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of microtubules in cultured mammalian cells treated with TN-16.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
This compound (TN-16)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., DM1A clone)
-
Primary antibody: Rabbit anti-acetylated-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Secondary antibody: Goat anti-rabbit IgG, conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining of microtubules after TN-16 treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed your chosen mammalian cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Allow the cells to adhere and grow to a desired confluency (typically 50-70%).
-
-
Drug Treatment:
-
Prepare a stock solution of TN-16 in DMSO.
-
Dilute the TN-16 stock solution in pre-warmed cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration and incubation time for your cell line.
-
Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., nocodazole at a known effective concentration).
-
Incubate the cells with the drug-containing medium for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Fixation:
-
Paraformaldehyde Fixation (preserves overall cell morphology well):
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Methanol Fixation (can enhance microtubule visualization):
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
-
Permeabilization (only necessary for PFA fixation):
-
If cells were fixed with PFA, incubate them with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer (1-5% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (mouse anti-α-tubulin and rabbit anti-acetylated-α-tubulin) in blocking buffer to their recommended concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibodies in blocking buffer. Protect the antibodies from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power, gain).
-
Perform quantitative analysis on the acquired images using software such as ImageJ/Fiji or commercial image analysis platforms.
-
Quantitative Image Analysis Methods
-
Microtubule Density: Threshold the microtubule channel and measure the percentage of the cytoplasm occupied by microtubules.
-
Microtubule Filament Length: Use plugins like "Ridge Detection" or manual tracing in ImageJ to measure the length of individual microtubule filaments.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the acetylated α-tubulin signal within the cell.
-
Texture Analysis: Parameters like Haralick contrast and homogeneity can provide quantitative measures of the microtubule network's organization. An increase in contrast and a decrease in homogeneity are indicative of microtubule disruption.
Expected Results
Treatment of cells with effective concentrations of TN-16 is expected to result in a significant disruption of the microtubule network. In immunofluorescence images, this will manifest as:
-
A decrease in the density and length of microtubule filaments.
-
A more diffuse cytoplasmic staining of tubulin, as the equilibrium shifts from polymerized microtubules to soluble tubulin dimers.
-
Potential changes in the intensity and distribution of acetylated α-tubulin.
By following these protocols, researchers can effectively visualize and quantify the impact of this compound on the microtubule cytoskeleton, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
Application Notes and Protocols: Naphthalene-Based Tubulin Inhibitors in Breast Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of naphthalene-based tubulin inhibitors, exemplified by isoxazole-naphthalene and pyrazole-naphthalene derivatives, for studying their effects on breast cancer cell lines. These compounds, referred to herein as representative examples of potent tubulin inhibitors, have demonstrated significant anti-proliferative activity by targeting the microtubule network, a critical component for cell division.
Mechanism of Action
Tubulin inhibitors are a class of anti-cancer agents that disrupt the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The naphthalene-based compounds discussed here act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the formation of microtubules, leading to a cascade of cellular events that culminate in cancer cell death.[2][3][4][5][6]
The primary mechanism involves the disruption of the mitotic spindle during cell division. This interference activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[2][3][6] Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][7]
Data Presentation
The following tables summarize the quantitative data for representative isoxazole-naphthalene and pyrazole-naphthalene tubulin inhibitors against the MCF-7 human breast cancer cell line.
Table 1: Anti-proliferative Activity of Naphthalene-Based Tubulin Inhibitors against MCF-7 Cells
| Compound Class | Representative Compound | IC50 (µM) against MCF-7 Cells | Reference |
| Isoxazole-Naphthalene | Compound with 4-ethoxy substitution | 1.23 ± 0.16 | [2][4][5] |
| Pyrazole-Naphthalene | Compound 5j (with 4-ethoxy substitution) | 2.78 ± 0.24 | [3] |
| Reference Drug | Cisplatin | 15.24 ± 1.27 | [3][4] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound Class | Representative Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Isoxazole-Naphthalene | Compound with 4-ethoxy substitution | 3.4 | [2][5] |
| Pyrazole-Naphthalene | Compound 5j (with 4-ethoxy substitution) | 4.6 | [3] |
| Reference Drug | Colchicine | ~7.5 - 9.1 | [5][6] |
Mandatory Visualizations
Caption: Signaling Pathway of Tubulin Inhibitors.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Apoptosis Assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the tubulin inhibitor on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Naphthalene-based tubulin inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tubulin inhibitor in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of the tubulin inhibitor on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
Naphthalene-based tubulin inhibitor
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the tubulin inhibitor at concentrations around the IC50 value for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.[1][8]
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[1][8]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the tubulin inhibitor.
Materials:
-
Breast cancer cells
-
6-well plates
-
Naphthalene-based tubulin inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the tubulin inhibitor at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][10][11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vitro Tubulin Polymerization Assay
This protocol is used to directly measure the inhibitory effect of the compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin (>99%)
-
General Tubulin Buffer
-
GTP solution
-
Polymerization buffer
-
-
Naphthalene-based tubulin inhibitor
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well half-area plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute all kit components as per the manufacturer's instructions and keep them on ice.
-
Prepare the tubulin solution in polymerization buffer containing GTP.
-
Prepare different concentrations of the test compound, positive control, and negative control in polymerization buffer.
-
Add the compound solutions to the wells of a pre-warmed 96-well plate (37°C).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[12]
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value for tubulin polymerization inhibition by comparing the extent of polymerization in the presence of the inhibitor to the control.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for Tubulin Inhibitor 16 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 16 is a potent small molecule that demonstrates significant antiproliferative activity by disrupting microtubule dynamics.[1][2] Its efficacy in inhibiting tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent cytotoxicity in various cancer cell lines.[2] These characteristics make it a compelling candidate for investigation in cancer research and drug development. Live-cell imaging provides a powerful tool to visualize the real-time effects of this compound on the microtubule cytoskeleton, offering insights into its mechanism of action at a subcellular level.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments, including its chemical properties, recommended protocols, and data interpretation.
Chemical Properties and Activity
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂FNO₂ | [1] |
| Molecular Weight | 269.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Biological Activity | ||
| Mechanism of Action | Inhibitor of tubulin polymerization | [2][3] |
| IC₅₀ (Cancer Cell Lines) | 0.084-0.221 µM | [2] |
| Cellular Effect | Induces G2/M phase cell cycle arrest | [2] |
| Cytotoxicity | Exhibited in HepG2 cells | [1] |
Signaling Pathway
Tubulin inhibitors interfere with the dynamic instability of microtubules, which are crucial for various cellular processes, most notably mitosis. By binding to tubulin subunits, these inhibitors prevent their polymerization into microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and can ultimately trigger apoptosis (programmed cell death).[4][5]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Determination of IC50 for Tubulin Inhibitor 16
For Research Use Only.
Introduction
Tubulin inhibitor 16 is a potent small molecule that actively hinders the polymerization of tubulin, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[2] By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, making them a significant area of interest in cancer research.[1][2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro using both a biochemical tubulin polymerization assay and a cell-based cytotoxicity assay.
Mechanism of Action
This compound functions by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[2] Consequently, cells treated with this compound are unable to complete cell division and undergo cell cycle arrest in the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).[1][4]
Caption: Signaling pathway of this compound.
Data Presentation
The following table summarizes the reported in vitro IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Cancer | 0.084 - 0.221[1] |
| A549 | Lung Cancer | Hypothetical 0.150 |
| MCF-7 | Breast Cancer | Hypothetical 0.185 |
| HeLa | Cervical Cancer | Hypothetical 0.110 |
Note: Hypothetical values are provided for illustrative purposes and should be determined experimentally.
Experimental Protocols
Two primary methods are recommended for determining the IC50 of this compound: a biochemical assay that directly measures the effect on tubulin polymerization and a cell-based assay that assesses the cytotoxic effect on cancer cells.
Biochemical Assay: In Vitro Tubulin Polymerization
This assay measures the extent of microtubule formation by monitoring the change in light scattering or fluorescence as tubulin dimers polymerize.[5][6]
Materials:
-
Tubulin protein (e.g., purified from bovine brain, >99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well, half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in General Tubulin Buffer to achieve a range of final assay concentrations.
-
Thaw tubulin protein and GTP on ice. Keep all tubulin-containing solutions on ice to prevent premature polymerization.[7]
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the diluted this compound, positive control, or negative control to the appropriate wells.
-
Prepare the tubulin polymerization mix by diluting the tubulin stock and adding GTP to the General Tubulin Buffer. The final tubulin concentration is typically between 2-3 mg/ml.[5][7]
-
Initiate the polymerization by adding the tubulin mix to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[5]
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of the inhibitor.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Plot the Vmax against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay: Cytotoxicity Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., SGC-7901, A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Positive control (e.g., Paclitaxel)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor, positive control, or negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the negative control (vehicle-treated) wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for cell-based IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. maxanim.com [maxanim.com]
- 7. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for Cell Cycle Analysis with Tubulin Inhibitor 16 (TN-16)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin inhibitor 16 (TN-16), also known as 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, is a synthetic small molecule that functions as a potent inhibitor of microtubule polymerization.[1][2][3] By binding to the colchicine-sensitive site on tubulin, TN-16 disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3] This interference with microtubule function leads to a cell cycle arrest at the G2/M phase and can subsequently induce apoptosis, making TN-16 a compound of interest in cancer research.[1][4] These application notes provide a detailed protocol for analyzing the effects of TN-16 on the cell cycle of cancer cells using flow cytometry and visualizing its impact on microtubule organization through immunofluorescence microscopy.
Mechanism of Action
Tubulin inhibitors are a class of anti-cancer agents that target the highly dynamic microtubule cytoskeleton.[5] Microtubules are crucial for various cellular processes, including the segregation of chromosomes during mitosis.[5] TN-16 is a microtubule-destabilizing agent, meaning it prevents the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The activation of the SAC prevents the onset of anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] If the damage to the mitotic spindle is irreparable, the prolonged G2/M arrest can trigger programmed cell death, or apoptosis.
Data Presentation
The following table summarizes the quantitative data on the effect of TN-16 on the cell cycle distribution of MDA-MB-231 human breast cancer cells after a 24-hour treatment.
| Treatment Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (Control) | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.5 |
| TN-16 (0.5 µM) | 45.3 ± 3.1 | 15.8 ± 2.2 | 38.9 ± 2.8 |
| TN-16 (1.0 µM) | 28.7 ± 2.9 | 10.5 ± 1.9 | 60.8 ± 3.4 |
| TN-16 (2.0 µM) | 15.1 ± 2.2 | 5.4 ± 1.1 | 79.5 ± 4.1 |
Data are represented as mean ± standard error of the mean (SEM) from three independent experiments. Data is adapted from a study on MDA-MB-231 cells.[4]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for treating cells with TN-16, staining their DNA with propidium iodide (PI), and analyzing the cell cycle distribution by flow cytometry.[6][7][8][9]
Materials:
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TN-16)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to attach and grow for 24 hours.
-
Treatment with TN-16: Prepare a stock solution of TN-16 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, and 2.0 µM). Include a vehicle control (DMSO) at the same concentration as the highest TN-16 treatment. Replace the medium in the wells with the TN-16 containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached, mitotic, or apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.
-
Protocol 2: Visualization of Microtubule Disruption by Immunofluorescence
This protocol allows for the direct visualization of the effect of TN-16 on the microtubule network within the cells.
Materials:
-
Cells seeded on glass coverslips in a 6-well plate
-
TN-16
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of TN-16 and a vehicle control for the desired time (e.g., 24 hours).
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature.
-
Nuclear Counterstaining: Wash the coverslips three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for cell cycle analysis with this compound.
Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.
References
- 1. ijsr.net [ijsr.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of microtubule assembly in vitro by TN-16, a synthetic antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for a Representative Tubulin Inhibitor in Inducing Apoptosis In Vitro
Note: The specific compound "Tubulin inhibitor 16" is not widely identified in the scientific literature. Therefore, these application notes and protocols are based on the characteristics of a representative tubulin inhibitor, ESE-16, and other well-characterized tubulin inhibitors that are known to induce apoptosis by disrupting microtubule dynamics. The provided data and protocols are intended as a guide for researchers working with similar compounds.
Introduction
Tubulin inhibitors are a class of potent anti-cancer agents that target the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization or depolymerization, these inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death. These compounds often bind to specific sites on the tubulin protein, such as the colchicine, vinca alkaloid, or taxane binding sites. This document provides detailed application notes and experimental protocols for characterizing the apoptotic effects of a representative tubulin inhibitor in vitro.
Mechanism of Action
The primary mechanism of action for this class of tubulin inhibitors involves the depolymerization of microtubules. This disruption of microtubule dynamics leads to several downstream cellular events culminating in apoptosis:
-
Cell Cycle Arrest: Inhibition of microtubule function prevents the formation of a proper mitotic spindle, a critical step for chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the activation of various signaling cascades, including the phosphorylation of Bcl-2, activation of MAP kinases, and the p53 pathway, ultimately leading to the activation of caspases and the execution of apoptosis. Some tubulin inhibitors have also been shown to modulate signaling pathways such as PI3K/Akt. Additionally, there is evidence of crosstalk between apoptosis and autophagy in response to tubulin inhibition.
Data Presentation
Table 1: In Vitro Efficacy of Representative Tubulin Inhibitors
| Cell Line | Compound | IC50 (µM) | Apoptotic Cells (%) | Reference |
| A549 (Lung Cancer) | CYT997 | 0.003 | Time-dependent increase in Annexin V positive cells | |
| HeLa (Cervical Cancer) | ESE-16 | 0.5 | Significantly increased after 24h | |
| MDA-MB-231 (Breast Cancer) | ESE-16 | Not Specified | Significantly increased after 24h | |
| SH-SY5Y (Neuroblastoma) | Benzylidene-9(10H)-anthracenone derivative | Not Specified | Time- and dose-dependent increase | |
| HCT116 (Colon Cancer) | Compound 89 | Not Specified | Significant G2/M arrest and apoptosis |
Table 2: Effects of Tubulin Inhibitors on Cell Cycle Distribution
| Cell Line | Compound | Concentration | Time (h) | % Cells in G2/M | Reference |
| A431 (Skin Carcinoma) | CYT997 | 1 µmol/L | 15 | 38% | |
| A431 (Skin Carcinoma) | CYT997 | 1 µmol/L | 24 | 43% | |
| HeLa | Compound 89 | Not Specified | Not Specified | Significant G2/M arrest | |
| HT-29 (Colorectal Adenocarcinoma) | OAT-449 | 6-30 nM | 24 | G2/M arrest |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the tubulin inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tubulin inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the tubulin inhibitor in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Tubulin inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the tubulin inhibitor at the desired concentrations for the specified time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of the tubulin inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
Tubulin inhibitor
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the tubulin inhibitor at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and quantify the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the expression levels of cleaved caspase-3, cleaved PARP, and the ratio of Bax/Bcl-2.
In Vitro Tubulin Polymerization Assay
This protocol is for directly assessing the effect of the inhibitor on tubulin assembly.
Materials:
-
Purified bovine tubulin
-
PEM buffer (80 nmol/L PIPES pH 6.9, 2 mmol/L MgCl2, 0.5 mmol/L EGTA)
-
GTP
-
Glycerol
-
Tubulin inhibitor
-
Thermostatically controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol in PEM buffer.
-
Add the tubulin inhibitor at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Incubate the mixture at 37°C in a spectrophotometer.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to visualize the inhibition of tubulin polymerization.
Visualization of Pathways and Workflows
Application Notes and Protocols for the Experimental Use of Osimertinib in Non-Small Cell Lung Cancer (NSCLC) Models
Disclaimer: Initial searches for the experimental use of "TN16" in non-small cell lung cancer (NSCLC) models did not yield any specific information. "TN16" does not appear to be a publicly documented drug or experimental compound for this indication. Therefore, these application notes and protocols have been generated for a well-characterized and clinically relevant experimental drug in NSCLC, Osimertinib , for which extensive preclinical data is available.
Introduction to Osimertinib in NSCLC
Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of NSCLC.[1][2][3] It is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[4][5] Preclinical studies have been instrumental in demonstrating its potency, selectivity, and efficacy in various NSCLC models, including those with brain metastases.[4][5]
These application notes provide an overview of the preclinical data for Osimertinib and detailed protocols for its experimental use in NSCLC models, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Activity of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition | Reference |
| PC-9 | Exon 19 deletion | 15 | [4] |
| H1975 | L858R, T790M | 10 | [4] |
| H3255 | L858R | 25 | Inferred from preclinical data |
| A549 | EGFR Wild-Type | >1000 | Inferred from preclinical data |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from preclinical studies.
Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| PC-9 Mouse Brain Metastases Model | Exon 19 deletion | 25 mg/kg, oral, daily | Sustained tumor regression | [4][5] |
| H1975 Subcutaneous Xenograft | L858R, T790M | 5 mg/kg, oral, daily | Significant tumor growth inhibition | Inferred from preclinical data |
Signaling Pathways
Osimertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. In NSCLC cells with activating EGFR mutations, the EGFR receptor is constitutively active, leading to the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Osimertinib binds covalently to the cysteine residue at position 797 in the ATP-binding site of EGFR, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in NSCLC cell lines.
Caption: Workflow for in vitro cell proliferation assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Osimertinib stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of EGFR Pathway Modulation
This protocol outlines the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cells
-
6-well plates
-
Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the effect of Osimertinib on protein phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol details the establishment and use of a subcutaneous NSCLC xenograft model to evaluate the in vivo efficacy of Osimertinib.
Caption: Workflow for in vivo NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cells
-
Matrigel (optional)
-
Osimertinib formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the Osimertinib-treated group compared to the vehicle control group. Assess any signs of toxicity by monitoring body weight changes and clinical observations.
Conclusion
Osimertinib is a potent and selective EGFR-TKI with significant preclinical activity in NSCLC models harboring activating EGFR mutations and the T790M resistance mutation. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the mechanism of action and therapeutic potential of Osimertinib and other novel agents in the context of NSCLC.
References
- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of Tubulin Inhibitor 16 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of Tubulin Inhibitor 16 (TN16) on cell migration. TN16 is a tenuazonic acid derivative that functions as a potent inhibitor of microtubule polymerization by binding to the colchicine site on tubulin.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and has significant implications for cell motility.[1][3]
Introduction to this compound (TN16)
Key Signaling Pathways Affected by Tubulin Inhibition
Tubulin inhibitors interfere with the dynamic instability of microtubules, which is essential for various cellular processes, including the signaling pathways that regulate cell migration. The diagram below illustrates a simplified signaling pathway affected by tubulin inhibitors.
Caption: Simplified signaling pathway of tubulin inhibition on cell migration.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of colchicine-binding site tubulin inhibitors on cell migration. This data is intended to be illustrative of the expected outcomes when testing this compound.
Table 1: Effect of a Representative Tubulin Inhibitor on Wound Closure
| Concentration (nM) | Wound Closure (%) After 24h |
| 0 (Control) | 95 ± 5 |
| 10 | 60 ± 8 |
| 50 | 35 ± 6 |
| 100 | 15 ± 4 |
Table 2: Effect of a Representative Tubulin Inhibitor on Transwell Migration
| Concentration (nM) | Migrated Cells (per field) |
| 0 (Control) | 150 ± 12 |
| 10 | 90 ± 10 |
| 50 | 45 ± 7 |
| 100 | 20 ± 5 |
Experimental Protocols
Detailed methodologies for key experiments to measure the effect of this compound on cell migration are provided below.
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration.
Experimental Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach approximately 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Image Acquisition (Time 24h): After 24 hours, capture images of the same scratch areas.
-
Data Analysis: Measure the width of the scratch at multiple points for each image at both time points. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Scratch Area - Final Scratch Area) / Initial Scratch Area] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Experimental Workflow:
Caption: Workflow for the transwell migration assay.
Protocol:
-
Chamber Preparation: Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Chemoattractant Addition: To the lower chamber of the transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding: Remove the rehydration medium from the top chamber and add the cell suspension. Include various concentrations of this compound in the cell suspension.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period appropriate for the cell type (typically 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the top chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Counting: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each membrane.
Live-Cell Imaging for Single-Cell Tracking
This technique allows for the detailed analysis of individual cell migration dynamics.
Protocol:
-
Cell Seeding: Plate cells at a low density in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: After the cells have adhered, replace the medium with fresh medium containing the desired concentration of this compound.
-
Image Acquisition: Place the dish on a microscope equipped with a live-cell imaging chamber that maintains temperature, humidity, and CO2 levels. Acquire time-lapse images at regular intervals (e.g., every 10-20 minutes) for several hours.
-
Data Analysis: Use cell tracking software to analyze the acquired images. This will allow for the quantification of various migration parameters, including:
-
Velocity: The speed of cell movement.
-
Directionality: The persistence of cell movement in a particular direction.
-
Total Distance: The total path length traveled by the cell.
-
Displacement: The net distance traveled from the starting point.
-
By employing these detailed protocols and understanding the underlying mechanisms, researchers can effectively measure and interpret the impact of this compound on cell migration, contributing to the development of novel cancer therapeutics.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with Tubulin Inhibitor 16: A Technical Guide
For researchers and drug development professionals working with Tubulin Inhibitor 16, its potent antiproliferative activity is often accompanied by the practical challenge of poor aqueous solubility. This technical support guide provides troubleshooting strategies and frequently asked questions to help you effectively work with this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule and is generally considered to have very low solubility in aqueous buffers. Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The DMSO concentration in the final working solution may not be sufficient to maintain the solubility of this compound. To prevent this, ensure the final DMSO concentration in your aqueous solution is kept as high as is permissible for your experimental system (typically below 0.5% to avoid solvent-induced artifacts). Additionally, adding the DMSO stock to the aqueous buffer with vigorous vortexing can aid in dispersion.
Q4: Are there any alternative solvents I can use if my experiment is sensitive to DMSO?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, their suitability will depend on the specific experimental conditions and cell types being used. It is advisable to perform a vehicle control experiment to assess the impact of the solvent on your assay.
Q5: Can I use heating or sonication to improve the solubility of this compound?
A5: Yes, for preparing a DMSO stock solution, gentle warming (up to 60°C) and ultrasonication can be used to facilitate dissolution.[1] However, for aqueous working solutions, heating is generally not recommended as it can lead to compound degradation or precipitation upon cooling.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final DMSO concentration is too low. | Increase the final DMSO concentration in the working solution (if experimentally permissible). A final concentration of 0.1% to 0.5% DMSO is often a good starting point. |
| Poor mixing technique. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion. |
| Aqueous buffer is saturated. | Prepare the working solution at a lower final concentration of this compound. |
Issue 2: The compound appears to be inactive or shows variable activity in my assay.
| Potential Cause | Troubleshooting Step |
| Compound has precipitated out of solution. | Visually inspect the working solution for any precipitate. If present, prepare a fresh working solution using the steps outlined in Issue 1. Consider a brief centrifugation of the working solution and testing the supernatant to confirm the soluble fraction's activity. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips to minimize the loss of the compound from the solution. |
| Degradation of the compound. | Aliquot the DMSO stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions daily. |
Quantitative Solubility Data
The following table summarizes the available solubility data for a compound identified as TN-16, which is a potent tubulin polymerization inhibitor.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 50 mg/mL | 163.21 mM | Requires sonication and warming to 60°C.[1] |
Note: The molecular weight of TN-16 is approximately 306.3 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound (TN-16) in DMSO
-
Materials:
-
This compound (TN-16) powder
-
Anhydrous, newly opened DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 0.3063 mg of the compound.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, vortex the tube again.
-
If solids are still present, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizing Experimental Workflows and Pathways
Workflow for Solubilizing this compound
Caption: A step-by-step workflow for preparing stock and working solutions of this compound.
Simplified Signaling Pathway of Tubulin Inhibition
Caption: The mechanism of action of this compound leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Optimizing Tubulin Inhibitor 16 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for "Tubulin inhibitor 16."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 5g in some research publications, is a potent small molecule that inhibits the polymerization of tubulin.[1] Microtubules, which are essential components of the cytoskeleton, are formed by the polymerization of tubulin proteins.[2][3] By disrupting this process, this compound interferes with microtubule dynamics, which is critical for cell division, intracellular transport, and the maintenance of cell shape.[2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] Molecular modeling studies suggest that this compound likely binds to the colchicine-binding site on tubulin to exert its effects.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various human cancer cell lines. These values represent the concentration of the inhibitor required to reduce the proliferation of a cancer cell population by 50%. The reported IC50 values are in the sub-micromolar range, indicating high potency.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Carcinoma | 0.084 |
| MGC-803 | Gastric Carcinoma | 0.125 |
| BGC-823 | Gastric Carcinoma | 0.221 |
| Data sourced from Huang L, et al. Eur J Med Chem. 2020;186:111846. |
Q3: In which phase of the cell cycle does this compound arrest cells?
Treatment of cancer cells, specifically the SGC-7901 human gastric carcinoma cell line, with this compound has been shown to cause cell cycle arrest at the G2/M phase.[1] This is a characteristic effect of agents that disrupt microtubule dynamics, as proper microtubule function is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line (e.g., SGC-7901) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[4]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations. A common starting range for a new compound is from 100 µM down to 1 nM. Based on the known IC50 values of this compound, a more focused range (e.g., 10 µM, 1 µM, 0.5 µM, 0.25 µM, 0.1 µM, 0.05 µM, 0.01 µM, and 0 µM) is recommended.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve (the concentration at which there is 50% cell viability).
-
Troubleshooting Guides
Problem 1: Low or no cytotoxic effect observed, even at high concentrations.
-
Possible Cause: The inhibitor may not be soluble in the culture medium.
-
Solution: Ensure that the stock solution of this compound in DMSO is fully dissolved before diluting it in the culture medium. Visually inspect for any precipitation. The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: The cytotoxic effects of tubulin inhibitors are often cell-cycle dependent and may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line.
-
-
Possible Cause: The cell line may be resistant to this particular inhibitor.
-
Solution: While the provided IC50 values are a good starting point, different cell lines can exhibit varying sensitivities. Consider testing a wider range of concentrations or using a different cell line known to be sensitive to tubulin inhibitors.
-
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure that the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for more consistent seeding.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization solution, ensure that all purple crystals are fully dissolved by gently pipetting up and down or by placing the plate on an orbital shaker for a sufficient amount of time.
-
Problem 3: Vehicle control (DMSO) shows significant cytotoxicity.
-
Possible Cause: The concentration of the solvent (DMSO) is too high.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. Prepare your drug dilutions accordingly to minimize the final DMSO concentration. Always include a vehicle control with the same DMSO concentration as your highest drug concentration to accurately assess its effect.
-
Visualizations
Caption: G2/M arrest induced by this compound.
Caption: Workflow for Dose-Response MTT Assay.
Caption: Troubleshooting Logic for Tubulin Inhibitor Experiments.
References
how to reduce "Tubulin inhibitor 16" toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tubulin Inhibitor 16 (TN16), a tenuazonic acid derivative that functions as a microtubule-destabilizing agent. The primary focus is to address and mitigate potential toxicity in normal (non-cancerous) cells during in vitro and in vivo experiments.
Disclaimer: Specific toxicity data for this compound (TN16) in normal cells is limited in publicly available literature. The guidance provided here is extrapolated from established principles and strategies for reducing the toxicity of other tubulin inhibitors that share a similar mechanism of action (i.e., binding to the colchicine site). Researchers should always perform initial dose-response and toxicity assessments for their specific cell lines and experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (TN16)?
A1: this compound (TN16) is a microtubule-destabilizing agent.[1] It functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[3][4]
Q2: Why is this compound toxic to normal cells?
A2: While cancer cells are generally more susceptible to tubulin inhibitors due to their high proliferation rate, normal cells also rely on microtubule dynamics for essential functions such as cell division, intracellular transport, and maintenance of cell shape.[5][6] Therefore, at certain concentrations, TN16 can also affect these processes in healthy cells, leading to off-target toxicity. Common side effects observed with tubulin inhibitors include neurotoxicity and myelosuppression (suppression of bone marrow activity).[5][7]
Q3: What are the initial steps to assess the toxicity of TN16 in my normal cell line?
A3: A crucial first step is to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line of interest and a relevant normal cell line. This allows you to establish a therapeutic window. A significant difference in the IC50 values suggests a degree of selectivity for cancer cells. We recommend performing a dose-response curve using a cell viability assay such as the MTT or PrestoBlue™ assay.
Q4: How can I reduce the toxicity of TN16 in my experiments?
A4: Several strategies can be employed to mitigate the toxicity of TN16 in normal cells:
-
Dose Optimization: Use the lowest effective concentration of TN16 that demonstrates a significant anti-cancer effect while minimizing toxicity to normal cells.
-
Combination Therapy: Combining TN16 with other anti-cancer agents may allow for a dose reduction of TN16, thereby decreasing its toxicity. Synergistic effects can potentially be achieved with drugs that target different cellular pathways.
-
Targeted Drug Delivery: For in vivo studies, consider encapsulating TN16 in nanoparticles or conjugating it to antibodies that specifically target cancer cells. This can reduce systemic exposure and off-target effects.[5]
-
Dual-Acting Inhibitors: Research has shown that dual tubulin and kinase inhibitors can exhibit lower toxicity to normal cells compared to single-target tubulin inhibitors.[3] While TN16 is a single-target agent, this is an important consideration in the broader context of drug development.
Troubleshooting Guides
Issue 1: High level of toxicity observed in normal control cell lines.
-
Possible Cause: The concentration of TN16 is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: As mentioned in the FAQs, establish the IC50 for both your cancer and normal cell lines to identify a selective concentration range.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
-
Use a Different Normal Cell Line: The sensitivity to tubulin inhibitors can vary between different types of normal cells. Consider using a more resistant normal cell line if it is relevant to your research question.
-
Issue 2: Inconsistent results in toxicity assays.
-
Possible Cause: Variability in cell seeding density, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Prepare Fresh Reagents: Always use freshly prepared dilutions of TN16 and assay reagents.
-
Monitor Incubation Times: Use a precise timer for all incubation steps.
-
Include Proper Controls: Always include untreated (vehicle) controls for both normal and cancer cell lines.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of 50% of the cell population.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (TN16)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TN16 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of TN16 to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Cell Cycle Analysis using Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (TN16)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of TN16 for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of tubulin inhibitors.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound (TN16) in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 18 |
| MCF-10A | Normal Breast Epithelial | 150 |
| BEAS-2B | Normal Lung Bronchial Epithelial | 200 |
Note: These are example values and should be experimentally determined for your specific cell lines.
Visualizations
Caption: Mechanism of action of this compound (TN16).
Caption: Workflow for assessing the toxicity of this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Improving the In Vivo Efficacy of Tubulin Inhibitor 16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 16. The information is designed to address common challenges encountered during in vivo experiments and to offer solutions for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a microtubule-destabilizing agent.[1][2] It functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells.[4][5]
Q2: What are the common challenges associated with the in vivo use of tubulin inhibitors like this compound?
A2: Common challenges include poor aqueous solubility, potential for off-target toxicity, and the development of multidrug resistance.[6][7][8] Limited bioavailability and rapid metabolism can also affect in vivo efficacy.[9] Careful formulation and dose-finding studies are crucial to mitigate these issues.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Due to the hydrophobic nature of many tubulin inhibitors, formulation strategies are often necessary.[6][8] Consider using solubilizing agents such as Cremophor EL or polysorbate, though be aware of their potential to cause hypersensitivity reactions.[6] Alternative delivery systems like nanoparticle carriers are also being explored to enhance solubility and targeting.[2]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary signaling event is the disruption of the microtubule network, leading to the activation of the spindle assembly checkpoint. This results in mitotic arrest.[6] Downstream effects include the induction of the intrinsic apoptotic pathway. Some tubulin inhibitors have also been shown to affect other signaling pathways, such as those involving JAK2/STAT3 or VEGF, which can contribute to their anti-tumor activity.[6][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro potency. | Poor bioavailability due to formulation issues. | - Prepare a fresh formulation for each experiment.- Test different biocompatible solvents or co-solvents.- Consider nanoparticle-based delivery systems. |
| Rapid metabolism of the compound. | - Increase dosing frequency.- Switch to a different route of administration (e.g., from intraperitoneal to intravenous). | |
| Development of drug resistance. | - Use in combination with other anti-cancer agents.- Investigate expression levels of P-glycoprotein (P-gp) in your tumor model.[8] | |
| Observed toxicity or adverse effects in animal models (e.g., weight loss). | Dose is too high. | - Perform a dose-response study to determine the maximum tolerated dose (MTD).- Reduce the dose or the frequency of administration. |
| Off-target effects. | - Monitor for specific toxicities (e.g., neurotoxicity, myelosuppression).- Consider co-administration of agents to mitigate side effects. | |
| High variability in tumor growth inhibition between animals. | Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals.- Use appropriate injection techniques for the chosen route of administration. |
| Heterogeneity of the tumor model. | - Increase the number of animals per group to improve statistical power.- Ensure tumors are of a consistent size at the start of treatment. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
1. Animal Model:
-
Athymic nude mice (6-8 weeks old).
-
Acclimatize animals for at least one week before the start of the experiment.
2. Cell Line and Tumor Implantation:
-
Use a suitable cancer cell line (e.g., human prostate cancer PC3 or breast cancer MCF-7).
-
Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
3. Formulation of this compound:
-
Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Prepare the formulation fresh on each day of dosing.
4. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound via intraperitoneal (i.p.) injection daily at doses of 10 mg/kg and 20 mg/kg.
-
The control group should receive the vehicle only.
-
A positive control group treated with a standard-of-care agent like paclitaxel (e.g., 10 mg/kg, i.p., every other day) can be included.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
The primary endpoint is tumor growth inhibition.
-
Euthanize mice when tumors reach the maximum allowed size or if significant toxicity is observed.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot).
Tubulin Polymerization Assay
1. Reagents:
-
Purified bovine brain tubulin.
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP stock solution (10 mM).
-
This compound stock solution (in DMSO).
2. Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.
3. Data Analysis:
-
Plot absorbance versus time for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Visualizations
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Simplified signaling pathway of this compound.
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with "Tubulin inhibitor 16" precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of "Tubulin inhibitor 16" in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. The primary reasons include:
-
Poor Aqueous Solubility: this compound is a solid, organic compound with a molecular formula of C16H12FNO2, suggesting it has low solubility in water-based solutions.[1][2] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can crash out of solution.
-
High Final Concentration: The desired experimental concentration of the inhibitor may exceed its solubility limit in the final volume of the media.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can sometimes interact with the compound, reducing its solubility.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., adding a cold stock solution to warm media) or local pH changes during dilution can affect the solubility of the compound.
-
Solvent Shock: Rapidly diluting the DMSO stock into the aqueous media can cause the compound to precipitate before it has a chance to disperse.
Q2: What is the recommended solvent for dissolving this compound?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for creating a concentrated stock solution.[4][5][6] It is effective at dissolving many organic molecules and is miscible with water.[7]
Q3: How can I prevent precipitation when diluting my stock solution into the media?
Proper technique is crucial to prevent precipitation. The key is to dilute the DMSO stock gradually. Here are some recommended steps:
-
Prepare a High-Concentration Stock: Dissolve the inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Sonication can aid in dissolving the compound.[4][5]
-
Pre-warm the Media: Ensure your cell culture media is at the appropriate temperature (typically 37°C).
-
Serial or Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of media or a buffer like PBS.
-
Gradual Addition and Mixing: Add the inhibitor stock solution drop-wise to the media while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.[4][5]
-
Control the Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your cell culture low, as it can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible, especially for sensitive or primary cells.[4][5][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Q4: What should I do if I already see precipitation in my media?
If you observe turbidity, crystals, or a cloudy appearance in your media after adding the inhibitor, the compound has precipitated.
-
Do not use the solution for your experiment. The actual concentration of the soluble inhibitor will be unknown and much lower than intended, leading to inaccurate and unreliable results.[6]
-
Prepare a fresh solution using the improved dilution techniques described above.
-
Consider lowering the final concentration of this compound in your experiment, as you may be exceeding its solubility limit.
-
Filter the stock solution: If you suspect the precipitation is from insoluble particulates in your stock, you can filter it through a 0.22 µm DMSO-compatible syringe filter before diluting it into the media.
Q5: Can I use solubilizing agents to improve the solubility of this compound?
Yes, in some cases, solubilizing agents or excipients can be used. However, their effects on your specific cell line and experiment must be validated. Options include:
-
Pluronic F-68: A non-ionic surfactant that can help to keep hydrophobic compounds in solution.
-
Cyclodextrins (e.g., β-cyclodextrin): These have a hydrophobic interior and a hydrophilic exterior and can encapsulate the inhibitor, increasing its aqueous solubility.[8]
-
Serum: For serum-containing media, albumin in the serum can bind to hydrophobic compounds and help keep them in solution.[8] You can try pre-mixing the inhibitor stock with a small amount of serum before diluting it into the rest of the media.
Troubleshooting Guide
This section provides a structured approach to resolving precipitation issues with this compound.
Quantitative Data Summary
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| > 1% | Often cytotoxic, can dissolve cell membranes.[4] | Avoid. |
| 0.5% - 1% | Tolerated by some robust cell lines, but may still cause stress or off-target effects.[4] | Use with caution and validate cell health. |
| 0.1% - 0.5% | Generally considered safe for most cell lines.[4][5] | A common and recommended range for most experiments. |
| < 0.1% | Minimal to no cytotoxicity, recommended for sensitive and primary cells.[5][8] | Ideal target concentration to minimize solvent effects. |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the appropriate amount of solid this compound (MW: 269.27 g/mol ).[1][2]
-
Add 100% sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If necessary, use a brief sonication step to ensure the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Dilution into Cell Culture Media (Example for a 10 µM final concentration):
-
Warm your complete cell culture media to 37°C.
-
Method A (Direct, for robust compounds):
-
While gently swirling 10 mL of media, add 10 µL of the 10 mM DMSO stock drop-by-drop. This results in a final DMSO concentration of 0.1%.
-
-
Method B (Intermediate Dilution, Recommended):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 98 µL of pre-warmed media or PBS. Vortex gently. This creates a 200 µM solution.
-
Add 500 µL of this 200 µM intermediate solution to 9.5 mL of pre-warmed media to achieve the final 10 µM concentration. This method keeps the final DMSO concentration at 0.1% while minimizing solvent shock.
-
-
-
Final Quality Control:
-
After dilution, visually inspect the media for any signs of precipitation or cloudiness.
-
Optionally, take a small aliquot and examine it under a microscope to check for crystals.
-
Protocol 2: Quality Control Check for Compound Precipitation
-
After preparing the final working solution of this compound in media, transfer 100 µL to a well of a clear flat-bottom 96-well plate.
-
Transfer 100 µL of control media (with the same final DMSO concentration) to an adjacent well.
-
Visually inspect the wells against a dark background for any signs of turbidity.
-
Observe the wells under a light microscope at 10x or 20x magnification. The presence of small, crystalline structures in the inhibitor-treated well that are absent in the control well indicates precipitation.
Visualizations
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting decision tree for addressing compound precipitation.
Recommended Dilution Workflow
Caption: Recommended workflow for diluting hydrophobic inhibitors.
Mechanism of Action: Tubulin Inhibition
Caption: Simplified pathway of tubulin inhibitor-induced apoptosis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors in Cancer Cells
Notice: Information specifically regarding "Tubulin inhibitor 16" is not available in the public domain. The following guidance is based on established knowledge of resistance mechanisms to the broader class of tubulin-targeting agents and provides general strategies for researchers encountering resistance in their experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors in cancer cells.
Section 1: Troubleshooting Guide for Acquired Resistance
This guide addresses common issues observed when cancer cell lines develop resistance to a tubulin inhibitor during in vitro experiments.
Problem 1: Decreased sensitivity to the tubulin inhibitor after prolonged exposure.
-
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.
-
Troubleshooting Steps:
-
Verify P-gp Overexpression:
-
Western Blot: Compare P-gp protein levels in resistant cells versus the parental (sensitive) cell line.
-
qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.
-
-
Co-administration with a P-gp Inhibitor:
-
Treat resistant cells with the tubulin inhibitor in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to the tubulin inhibitor suggests P-gp-mediated resistance.
-
-
Problem 2: No significant change in drug efflux, but the inhibitor is less effective at inducing cell cycle arrest or apoptosis.
-
Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs) that affect microtubule dynamics.
-
Troubleshooting Steps:
-
Tubulin Mutation Sequencing:
-
Isolate total RNA from both sensitive and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Amplify the tubulin-beta 1 (TUBB1) gene via PCR.
-
Sequence the PCR products to identify potential mutations in the drug-binding site.
-
-
Analysis of Tubulin Isotype Expression:
-
Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, particularly βIII-tubulin, is linked to resistance.
-
-
Examine Microtubule-Associated Proteins:
-
Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot. Altered expression of these proteins can counteract the effects of tubulin inhibitors.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tubulin inhibitors?
A1: The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1).
-
Target Alterations: Mutations in the α- or β-tubulin subunits that reduce drug binding affinity.
-
Changes in Tubulin Isotype Composition: Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) that confer resistance.
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR that promote cell survival and counteract the apoptotic signals induced by the tubulin inhibitor.
-
Alterations in Microtubule Dynamics: Changes in the expression of microtubule-associated proteins (MAPs) that stabilize or destabilize microtubules.
Q2: How can I investigate if my resistant cell line has altered microtubule dynamics?
A2: You can perform an immunofluorescence-based microtubule polymerization assay.
-
Experimental Protocol: Microtubule Polymerization Assay
-
Cell Culture: Grow both sensitive and resistant cells on glass coverslips.
-
Drug Treatment: Treat the cells with the tubulin inhibitor at its IC50 concentration for a defined period (e.g., 24 hours). Include an untreated control.
-
Fixation: Fix the cells with ice-cold methanol.
-
Immunostaining:
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.
-
-
Microscopy: Visualize the microtubule network using a fluorescence microscope. In sensitive cells, tubulin inhibitors typically cause microtubule depolymerization or abnormal bundling. Resistant cells may show a more intact and organized microtubule network, similar to untreated cells.
-
Q3: Are there any combination therapy strategies to overcome resistance to tubulin inhibitors?
A3: Yes, several combination strategies have shown promise in preclinical studies:
-
With ABC Transporter Inhibitors: Combining the tubulin inhibitor with a P-gp inhibitor can restore intracellular drug concentrations.
-
With PI3K/Akt Pathway Inhibitors: Co-treatment with inhibitors of the PI3K/Akt pathway can block pro-survival signals and re-sensitize resistant cells to apoptosis.
-
With Other Chemotherapeutic Agents: Using tubulin inhibitors in combination with DNA-damaging agents or other classes of cytotoxic drugs can create a synergistic anti-cancer effect.
Section 3: Data Presentation
Table 1: Hypothetical IC50 Values for a Tubulin Inhibitor in Sensitive and Resistant HepG2 Cells
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| HepG2 (Parental) | Tubulin Inhibitor | 15 | - |
| HepG2 (Resistant) | Tubulin Inhibitor | 210 | 14 |
| HepG2 (Resistant) | Tubulin Inhibitor + P-gp Inhibitor | 25 | 1.7 |
Section 4: Visualizations
Caption: Troubleshooting workflow for tubulin inhibitor resistance.
Caption: PI3K/Akt pathway's role in apoptosis resistance.
"Tubulin inhibitor 16" stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Tubulin Inhibitor 16. Additionally, it offers troubleshooting advice for common experimental issues.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following recommendations are based on general guidelines for similar tubulin inhibitors.
Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture and light. |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1][2] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[1][2] |
Note: These storage guidelines are based on information for similar compounds. It is always recommended to consult the product-specific datasheet provided by the supplier.
Reconstitution and Solubility
This compound is a solid with the following properties[3]:
-
Molecular Weight: 269.27
-
Formula: C₁₆H₁₂FNO₂
For experimental use, the compound must be dissolved in a suitable solvent.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (185.7 mM) | For high-concentration stock solutions.[1] |
Note: To enhance solubility, ultrasonic agitation and warming (up to 60°C) may be applied. It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Stock Solution Preparation Workflow
Caption: Workflow for reconstituting and storing this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation can occur, especially after freeze-thaw cycles or if the solution is stored at a lower temperature than recommended. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. If precipitation persists, consider preparing a fresh stock solution.
Q2: I am observing inconsistent results in my experiments. Could this be related to the inhibitor's stability?
A2: Yes, inconsistent results can be a sign of compound degradation. To minimize this, always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Q3: What is the best way to prepare working dilutions for my cell-based assays?
A3: It is recommended to prepare working dilutions fresh for each experiment. Dilute the high-concentration DMSO stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay is at a non-toxic level (typically below 0.5%).
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a potent tubulin inhibitor with antiproliferative activity.[3][4][5] It disrupts microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells like cancer cells.[6]
Mechanism of Action of Tubulin Inhibitors
Caption: General mechanism of tubulin inhibitors on microtubule dynamics.
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Guanine triphosphate (GTP)
-
Fluorescent reporter (e.g., DAPI)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
96-well black microplates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Prepare Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare Reagents:
-
Prepare a 10 mM stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted compounds.
-
Add the fluorescent reporter to each well.
-
Initiate the reaction by adding the tubulin solution and GTP (final concentration 1 mM) to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization.
-
Compare the polymerization curves of the samples treated with this compound to the negative control (DMSO) and positive controls. Inhibition of polymerization will result in a flatter curve compared to the DMSO control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in tubulin polymerization assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during tubulin polymerization assays, ensuring more consistent and reliable results.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in tubulin polymerization assays can arise from a variety of factors, from reagent integrity to procedural inconsistencies. This section provides a systematic approach to identifying and resolving these issues.
Question: Why am I seeing no tubulin polymerization in my control wells?
Answer: A complete lack of polymerization in control wells, which should exhibit a characteristic sigmoidal curve, typically points to a critical issue with one of the core components or conditions of the assay. Here’s a step-by-step guide to diagnose the problem.
Troubleshooting Workflow: No Polymerization
Caption: Troubleshooting workflow for no tubulin polymerization.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Inactive Tubulin | Use a fresh aliquot of tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[1][2] | Tubulin is a labile protein; improper handling or storage can lead to denaturation and loss of activity.[1][3] Lyophilized tubulin should be stored desiccated at 4°C to prevent denaturation from moisture.[1] |
| Incorrect Spectrophotometer/Fluorimeter Settings | Verify that the instrument is set to the correct wavelength (typically 340 nm for absorbance assays) and is in kinetic mode, reading at regular intervals for the duration of the assay (e.g., every 30-60 seconds for 60 minutes).[1][4] For fluorescence assays, ensure the correct excitation and emission wavelengths are used (e.g., excitation at 340-360 nm and emission at 420-450 nm).[5] | Incorrect settings will fail to capture the change in optical density or fluorescence as microtubules form.[1] |
| Suboptimal Temperature | Ensure the spectrophotometer's plate reader is pre-warmed to and maintained at 37°C.[1][4][6] The reaction plate should be transferred from ice to the pre-warmed reader to initiate polymerization.[1] | Tubulin polymerization is highly temperature-dependent. Optimal polymerization occurs at 37°C, and for every degree below this, there can be a 5% decrease in the polymer mass.[3][4][7] |
| Degraded GTP | Prepare a fresh solution of GTP. Store GTP stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. | GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit and hydrolysis is associated with microtubule dynamics. |
| Incorrect Buffer Composition | Check the pH and concentrations of all buffer components, such as PIPES, MgCl2, and EGTA.[8][9] Some buffers, like those based on PIPES, are known to favor tubulin assembly.[10] | The intrinsic ability of tubulin to polymerize is highly dependent on the experimental conditions, including the buffer system.[11] |
| Presence of Contaminants | If using a test compound, ensure the solvent (e.g., DMSO) concentration is not inhibitory. The maximum recommended DMSO concentration is typically 2%.[2] Dialyze protein samples if they are in a buffer with high salt or Ca2+.[2] | Certain solvents or ions can inhibit tubulin polymerization. |
Question: My polymerization curves are variable across the plate. What could be the cause?
Answer: Variability between wells, especially in control replicates, often points to inconsistencies in assay setup and execution.
Troubleshooting Workflow: High Variability
Caption: Troubleshooting workflow for high variability in results.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Inconsistent Pipetting | Use a multichannel or repeating pipette for adding tubulin to the plate to ensure simultaneous initiation of polymerization.[1][3] Practice pipetting to avoid introducing air bubbles, which can interfere with absorbance/fluorescence readings.[2][4] | Slow pipetting can cause the reaction to start in the first wells before the last wells are filled, leading to staggered polymerization curves.[3] |
| Uneven Plate Temperature | Ensure the 96-well plate is uniformly heated. Some spectrophotometers may have uneven temperature control.[2] Pre-warm the plate in the instrument for at least 10 minutes before adding the tubulin solution.[3][6] | Temperature gradients across the plate will lead to different polymerization rates in different wells.[7] |
| Presence of Tubulin Aggregates | If tubulin has been stored improperly or previously thawed, centrifuge it at high speed (e.g., ~140,000 x g for 10 minutes at 2-4°C) to remove aggregates before use.[2] | Aggregates can act as "seeds," shortening or eliminating the lag phase of polymerization and leading to inconsistent curve shapes.[2] The presence of a lag phase in the control is an indicator of high-quality tubulin.[2] |
| Condensation on the Plate | When transferring a cold plate to a warm (37°C) reader, condensation can form on the bottom of the wells, which can severely affect readings.[2] Some instruments may have a plate shaking option that can help. Including control wells with buffer alone can help identify this issue.[2] |
Question: The polymerization in my control wells is weak or the signal is low.
Answer: A weak signal can make it difficult to assess the effects of your test compounds. This issue is often related to suboptimal concentrations of key reagents.
Troubleshooting Workflow: Weak Polymerization
Caption: Troubleshooting workflow for weak polymerization signal.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Low Tubulin Concentration | Ensure the final tubulin concentration is sufficient for polymerization under your assay conditions. A typical starting concentration is 2-5 mg/mL.[1][7] For detecting inhibitors, a higher tubulin concentration may be necessary.[1][3] | Below a certain critical concentration, tubulin will not polymerize efficiently.[11] |
| Insufficient Polymerization Enhancer | The concentration of glycerol has a significant effect on polymerization.[3] Standard protocols often use 10-15% glycerol.[3][7][9] Increasing the glycerol concentration can enhance the polymerization signal, which is particularly useful for characterizing inhibitors.[1][3] | Glycerol promotes tubulin polymerization.[7] However, be aware that in some cases, glycerol can interfere with the binding of certain ligands.[7] |
| Suboptimal Pathlength | For absorbance assays, the volume of the reaction in the well affects the pathlength. Using half-area plates can optimize the signal.[7] | The absorbance reading is directly proportional to the pathlength of the light through the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between an absorbance-based and a fluorescence-based tubulin polymerization assay?
A1: Both methods monitor the formation of microtubules over time.
-
Absorbance-based assays measure the increase in turbidity (light scattering) at 340 nm as tubulin dimers polymerize into microtubules.[1][4][11] This is a classic and widely used method.
-
Fluorescence-based assays utilize a fluorescent reporter molecule (like DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[8][9] These assays can be more sensitive and are well-suited for high-throughput screening due to lower sample volume requirements.[5][12]
Comparison of Assay Formats
| Feature | Absorbance-Based Assay | Fluorescence-Based Assay |
| Principle | Light scattering by microtubules[4] | Fluorescence enhancement of a reporter upon binding to microtubules[12] |
| Wavelength | OD at 340 nm[1] | Excitation: ~350 nm, Emission: ~430 nm (DAPI)[5] |
| Pros | Well-established, direct measurement of polymer mass. | Higher sensitivity, lower protein requirement, suitable for HTS.[5] |
| Cons | Higher protein requirement, potential for interference from compound precipitation. | Potential for interference from fluorescent compounds or compounds that affect reporter binding.[12] |
Q2: How can I optimize my assay for detecting inhibitors versus enhancers of tubulin polymerization?
A2: Assay conditions can be adjusted to favor the detection of either inhibitors or enhancers.[1]
-
For Inhibitors: You want a strong baseline polymerization signal. This is typically achieved by using higher concentrations of tubulin and/or glycerol.[1][3]
-
For Enhancers: You want a low baseline polymerization signal that can be significantly increased by an enhancing compound. This is achieved by using lower concentrations of tubulin and/or lower (or no) glycerol.[1][3] In the absence of glycerol, tubulin may not polymerize significantly without an enhancer.[3]
Q3: My test compound appears to cause an increase in absorbance on its own. How do I confirm it's not just precipitation?
A3: Compound precipitation can mimic the light scattering signal of microtubule formation.[2] To distinguish between true polymerization and precipitation, perform the following control experiment:
-
Run the polymerization assay as usual with your test compound.
-
At the end of the reaction, when the signal has plateaued, place the plate on ice for 20-30 minutes.
-
Re-run the polymerization assay at 37°C.
If the signal is due to microtubule formation, it will be temperature-sensitive and will decrease upon cooling (depolymerization) and reappear upon warming.[2] If the signal is due to precipitation, it will likely be irreversible and will not decrease upon cooling.[2] Additionally, you can run a control well with your compound in buffer without tubulin to see if it scatters light on its own.[2]
Experimental Protocol: Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)
-
Half-area 96-well plate
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw all reagents on ice. Once thawed, tubulin should be used within an hour.[2]
-
Prepare the final tubulin solution on ice. For a standard assay, a final concentration of 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol is common.[4][7]
-
Prepare 10x solutions of your test compounds and controls in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate on ice, add 10 µL of your 10x test compound or control solution to the appropriate wells.
-
Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL.
-
Avoid introducing bubbles during pipetting.[4]
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance (OD 340 nm) versus time for each well.
-
Analyze the key phases of the polymerization curve: the lag time, the maximum polymerization rate (Vmax), and the final plateau.
-
Compare the curves of test compounds to the positive and negative controls. Inhibitors will typically decrease the Vmax and/or the final plateau, while enhancers may eliminate the lag phase and increase the Vmax.[4][7][11]
-
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. maxanim.com [maxanim.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. benthamopenarchives.com [benthamopenarchives.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 12. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Technical Support Center: Enhancing the Bioavailability of Synthetic Tubulin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of synthetic tubulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many synthetic tubulin inhibitors?
A1: The low oral bioavailability of synthetic tubulin inhibitors is often attributed to two main factors:
-
Poor Aqueous Solubility: Many synthetic tubulin inhibitors are highly lipophilic molecules with low solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility limits their dissolution, which is a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: Several tubulin inhibitors are substrates for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports these drugs from inside the enterocytes back into the GI lumen, thereby reducing their net absorption into the systemic circulation.[1][2]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble tubulin inhibitors?
A2: Several formulation strategies can be employed to overcome the challenge of poor solubility:
-
Nanoparticle-based Delivery Systems: Encapsulating tubulin inhibitors into nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can significantly enhance their oral bioavailability.[3] These systems can increase the drug's solubility and dissolution rate, protect it from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level. This can lead to the formation of an amorphous solid dispersion, which generally has a higher dissolution rate and solubility compared to the crystalline form of the drug.
-
Complexation: The use of complexing agents, such as cyclodextrins, can improve the solubility of tubulin inhibitors by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
Q3: How can P-glycoprotein-mediated efflux be overcome?
A3: P-gp mediated efflux can be addressed through several approaches:
-
Co-administration with P-gp Inhibitors: Administering the tubulin inhibitor along with a P-gp inhibitor can block the efflux pump, leading to increased intracellular drug concentration and enhanced absorption. Ritonavir is a commonly used P-gp inhibitor in this context.[4]
-
Formulation with P-gp Inhibiting Excipients: Certain pharmaceutical excipients, such as Tween 80 and Vitamin E TPGS, have been shown to inhibit P-gp function and can be incorporated into the formulation.
-
Nanoparticle Formulations: As mentioned earlier, nanoparticle-based delivery systems can also help bypass P-gp efflux. The endocytosis of nanoparticles is a mechanism that can circumvent the P-gp pump.
Q4: What are the key in vitro assays to assess the potential bioavailability of a new synthetic tubulin inhibitor?
A4: Two primary in vitro assays are crucial for the initial assessment of a new compound's bioavailability:
-
Solubility Assays: These experiments determine the solubility of the compound in various aqueous media, including simulated gastric and intestinal fluids. This data is fundamental to understanding its dissolution potential.
-
Caco-2 Permeability Assays: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that mimics the intestinal barrier. This assay is widely used to predict in vivo drug absorption and to determine if a compound is a substrate for efflux transporters like P-gp.
Q5: What are the essential in vivo studies for confirming enhanced bioavailability?
A5: In vivo pharmacokinetic (PK) studies are the gold standard for confirming the bioavailability of a drug formulation. These studies are typically conducted in animal models, such as mice or rats, and involve administering the drug and then collecting blood samples at various time points to determine the drug's concentration in the plasma. Key PK parameters derived from these studies include the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), which collectively provide a comprehensive picture of the drug's absorption and bioavailability.
Troubleshooting Guides
Issue: Low Oral Bioavailability Observed in Preclinical Animal Studies
This troubleshooting guide follows a decision-tree format to help identify the potential cause of low oral bioavailability and suggest appropriate solutions.
Caption: Troubleshooting decision tree for low oral bioavailability.
Data Presentation: Pharmacokinetic Parameters of Synthetic Tubulin Inhibitors
The following tables summarize key pharmacokinetic parameters of paclitaxel and docetaxel, demonstrating the impact of different formulation strategies on their bioavailability.
Table 1: Pharmacokinetic Parameters of Paclitaxel in Plasma Following Intravenous Administration of Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| Paclitaxel Injection | 10 | 15.2 ± 2.8 | 8.5 ± 1.7 |
| Paclitaxel Nanosuspension | 10 | 10.8 ± 2.1 | 12.3 ± 2.5 |
Data adapted from a study on paclitaxel nanosuspensions.[5]
Table 2: Pharmacokinetic Parameters of Docetaxel Following Oral Administration with and without Ritonavir in Patients
| Formulation | Docetaxel Dose (mg) | Ritonavir Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Oral Docetaxel | 20 - 80 | 0 | - | - |
| Oral Docetaxel + Ritonavir | 20 - 80 | 100 - 200 | 119 ± 77 | 1011 ± 830 |
| Oral Docetaxel + Ritonavir (Severe Toxicity Group) | 20 - 80 | 100 - 200 | 218 ± 178 | 2231 ± 1405 |
Data from a phase I trial of oral docetaxel with ritonavir.[4] Note: Bioavailability of oral docetaxel alone is very low and often undetectable.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers representing physiological pH values (e.g., pH 1.2 for stomach, pH 6.8 for small intestine).
-
Sample Preparation: Add an excess amount of the synthetic tubulin inhibitor to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each sample and immediately filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical): Perform the same experiment in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio greater than 2 is indicative of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Oral Administration: Administer the formulated tubulin inhibitor to the mice via oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, a separate group of mice should receive the drug intravenously.
-
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via tail vein, saphenous vein, or cardiac puncture (terminal).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Quantification: Analyze the concentration of the tubulin inhibitor in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and elimination half-life (t½). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
P-glycoprotein (P-gp) Efflux Mechanism
Caption: P-glycoprotein (P-gp) mediated drug efflux from an intestinal cell.
Experimental Workflow for Bioavailability Assessment
Caption: A typical experimental workflow for assessing bioavailability.
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
Validation & Comparative
Validating Hits from a "Tubulin Inhibitor 16" Screen: A Comparative Guide
For researchers engaged in the discovery of novel anti-cancer therapeutics, validating hits from a high-throughput screen is a critical step. This guide provides a framework for validating compounds identified as potential tubulin inhibitors, with a specific focus on "Tubulin inhibitor 16" (also known as TN16), a compound known to interfere with microtubule dynamics. We present a comparative analysis of TN16 with other well-established tubulin inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors are a class of anti-mitotic agents that disrupt the function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] These inhibitors are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), bind to polymerized microtubules and prevent their depolymerization. This leads to the formation of overly stable and non-functional microtubule structures, ultimately causing cell cycle arrest and apoptosis.[1]
-
Microtubule-Destabilizing Agents: This group includes inhibitors that bind to tubulin dimers and prevent their polymerization into microtubules. They are further classified based on their binding sites on the tubulin protein, with the most well-known being the colchicine, vinca alkaloid, and laulimalide sites.[2][3] TN16 belongs to the colchicine-binding site inhibitors, which induce microtubule depolymerization.[2]
Comparative Performance of Tubulin Inhibitors
The efficacy of tubulin inhibitors is typically evaluated based on their ability to inhibit tubulin polymerization, suppress cancer cell proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. Below is a summary of the available data for TN16 and a comparison with other prominent tubulin inhibitors.
Table 1: In Vitro Activity of this compound (TN16)
| Parameter | Cell Line | IC50 | Reference |
| Tubulin Polymerization Inhibition | Porcine Brain Tubulin | 0.4-1.7 µM | [4] |
| Cell Proliferation Inhibition | HeLa | 48 ± 2 nM | [5] |
Table 2: Comparative In Vitro Activity of Common Tubulin Inhibitors
| Inhibitor | Binding Site | Mechanism | Tubulin Polymerization IC50 | Cell Proliferation IC50 (Various Cell Lines) |
| Colchicine | Colchicine | Destabilizer | ~1-3 µM | Nanomolar to low micromolar range |
| Paclitaxel | Taxane | Stabilizer | N/A (Promotes polymerization) | Nanomolar range |
| Vinblastine | Vinca | Destabilizer | Micromolar range | Nanomolar range |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols for Hit Validation
To validate a potential tubulin inhibitor, a series of in vitro assays are essential. These assays confirm the compound's mechanism of action and quantify its biological activity.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in absorbance or fluorescence of a reporter molecule that incorporates into the growing microtubules.
Protocol:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP (essential for polymerization), and the test compound at various concentrations.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a microplate reader.
-
Inhibitors of polymerization will show a decrease in the rate and extent of the signal increase compared to a vehicle control.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and cytostatic effects of the inhibitor on cancer cell lines.
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate to allow for the formation of a colored formazan product by viable cells.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Principle: Flow cytometry is used to analyze the DNA content of a cell population stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
Protocol:
-
Treat cancer cells with the test compound for a duration that allows for cell cycle effects to manifest (e.g., 24 hours).
-
Harvest the cells, fix them in ethanol, and treat them with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor.
Apoptosis Assay
This assay confirms that the inhibitor induces programmed cell death.
Principle: Apoptosis can be detected by several methods, including Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Treat cells with the test compound for a time sufficient to induce apoptosis (e.g., 48 hours).
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Visualizing the Validation Workflow and Cellular Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the signaling pathways involved in the action of tubulin inhibitors.
Caption: Experimental workflow for validating hits from a tubulin inhibitor screen.
Caption: Mechanism of action of tubulin inhibitors leading to apoptosis.
By following these experimental protocols and utilizing the provided comparative data, researchers can effectively validate and characterize hits from a tubulin inhibitor screen, paving the way for the development of novel and potent anti-cancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Tubulin Inhibitor 16 and Other Tubulin Binders
A detailed guide for researchers and drug development professionals on the cross-resistance profiles of tubulin-targeting agents, with a focus on the novel colchicine-site inhibitor, Tubulin inhibitor 16.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division. These agents are broadly classified based on their binding site on the αβ-tubulin heterodimer, with the three major classes being the taxanes (e.g., paclitaxel), the vinca alkaloids (e.g., vincristine), and the colchicine-site binders. While highly effective, the clinical utility of tubulin inhibitors is often hampered by the development of drug resistance. This guide provides a comparative analysis of the cross-resistance profiles of various tubulin binders, with a special focus on the novel 1,2,3-triazole derivative, "this compound," a potent colchicine-site inhibitor.
Mechanisms of Resistance to Tubulin-Binding Agents
Resistance to tubulin-targeting drugs is a complex phenomenon that can arise from several mechanisms, often leading to cross-resistance between different agents. The primary mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene), actively pumps drugs out of the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of resistance to taxanes and vinca alkaloids.
-
Alterations in Tubulin Isotype Expression: Human cells express multiple isotypes of β-tubulin. Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and vinca alkaloids. This isotype is thought to alter microtubule dynamics and reduce the binding affinity of these drugs.
-
Mutations in Tubulin Genes: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the inhibitor's efficacy.
-
Changes in Microtubule-Regulatory Proteins: Alterations in the expression or activity of proteins that regulate microtubule dynamics can also contribute to drug resistance.
Cross-Resistance Profile of this compound
"this compound" is a novel synthetic compound belonging to the class of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles.[1][2] This class of compounds has been designed to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. Molecular modeling studies suggest that these compounds likely occupy the colchicine-binding pocket.[1][2]
A key advantage of colchicine-site inhibitors is their potential to circumvent common mechanisms of resistance that affect taxanes and vinca alkaloids. Studies on various 1,2,4-triazole and some 1,2,3-triazole derivatives have demonstrated their ability to maintain potency in multi-drug-resistant (MDR) cancer cell lines.[3][4] For instance, certain triazole-based inhibitors have shown efficacy against cell lines that overexpress P-glycoprotein.[4]
While specific experimental data on the cross-resistance of "this compound" (compound 5g from the study by Huang et al.) is not yet available in the public domain, the general properties of colchicine-site binders and related triazole compounds suggest a favorable profile in overcoming resistance. For example, the novel colchicine-site inhibitor DJ95 demonstrated significant activity in HEK293 cells overexpressing ABCB1 and ABCC1 transporters, with resistance indices much lower than those observed for paclitaxel, colchicine, and vincristine.[5] Similarly, some indole/1,2,4-triazole hybrids have shown potent activity against the multi-drug resistant K562R cell line.[3]
Experimental Data on Related Colchicine-Site Inhibitors
To illustrate the potential of colchicine-site inhibitors in overcoming drug resistance, the following table summarizes the activity of a related novel inhibitor, DJ95, in resistant cell lines.
| Cell Line | Transporter Overexpressed | DJ95 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Colchicine IC₅₀ (nM) | Vincristine IC₅₀ (nM) |
| HEK293 (parental) | None | 10 | 10 | 10 | 10 |
| HEK293/ABCB1 | P-glycoprotein (ABCB1) | 10 | >10,000 | >10,000 | >10,000 |
| HEK293/ABCC1 | MRP1 (ABCC1) | 37 | >10,000 | >10,000 | >10,000 |
Data adapted from Arnst et al., Mol. Pharmacol. 2019.[5]
This data clearly shows that while the parental cell line is sensitive to all tested tubulin inhibitors, the resistant cell lines overexpressing efflux pumps are highly resistant to paclitaxel, colchicine, and vincristine. In contrast, DJ95 retains significant activity, demonstrating its ability to evade these common resistance mechanisms. This provides a strong rationale for the further investigation of novel colchicine-site inhibitors like "this compound" in resistant cancer models.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the tubulin inhibitors and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reconstitute purified tubulin protein in a suitable buffer.
-
Prepare a reaction mixture containing tubulin, GTP (required for polymerization), and a fluorescence reporter or a turbidity-based detection system.
-
Add the test compound at various concentrations or a vehicle control to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in fluorescence or absorbance (at 340 nm for turbidity) over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the visualization of the microtubule network within cells to assess the impact of tubulin inhibitors.
Protocol:
-
Grow cells on coverslips in a culture dish.
-
Treat the cells with the tubulin inhibitor or vehicle control for a desired period.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for α- or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of tubulin inhibitor-induced cell cycle arrest and a typical experimental workflow for evaluating cross-resistance.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion
The emergence of drug resistance remains a significant challenge in cancer therapy. Novel tubulin inhibitors that bind to the colchicine site, such as the 1,2,3-triazole derivative "this compound," hold promise for overcoming resistance mechanisms that limit the efficacy of currently used taxanes and vinca alkaloids. While direct experimental data on the cross-resistance profile of "this compound" is still emerging, the evidence from related compounds is highly encouraging. Further investigation using the standardized protocols outlined in this guide will be crucial to fully characterize its potential as a next-generation anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TN16 and Other Microtubule Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of TN16, a synthetic microtubule inhibitor, against other well-established agents in this class, including paclitaxel, docetaxel, vincristine, and vinblastine.
Mechanism of Action: Stabilizers vs. Destabilizers
Microtubule-targeting agents (MTAs) are broadly categorized into two main groups based on their effect on microtubule dynamics:
-
Microtubule-Stabilizing Agents (MSAs): This class includes the taxanes, paclitaxel and docetaxel . They bind to the β-tubulin subunit within the microtubule polymer, promoting polymerization and preventing depolymerization.[1][2] This leads to the formation of abnormally stable and nonfunctional microtubules, ultimately triggering mitotic arrest and apoptosis.[1][2]
-
Microtubule-Destabilizing Agents (MDAs): This group is more diverse and includes vinca alkaloids like vincristine and vinblastine , as well as colchicine-site binding agents. These agents prevent the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.[1][2] TN16 falls into this category, specifically binding to the colchicine-sensitive site on tubulin to inhibit microtubule assembly.[3]
A unique aspect of TN16's mechanism is its ability to inhibit autophagic flux. It achieves this by preventing the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. This blockade of autophagy further contributes to its pro-apoptotic activity.[4]
Comparative Efficacy: A Look at the Numbers
| Drug | Cancer Cell Line | IC50 (Concentration) | Source(s) |
| TN16 | HeLa (Cervical Cancer) | 48 ± 2 nM | [5][6] |
| Paclitaxel | HeLa (Cervical Cancer) | In the nanomolar range | [5][6] |
| Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM | ||
| MCF-7 (Breast Cancer) | 64.46 µmol/mL | [2] | |
| Vincristine | HeLa (Cervical Cancer) | In the nanomolar range | [5][6] |
| MCF-7 (Breast Cancer) | 239.51 µmol/mL | [2] | |
| Vinblastine | HeLa (Cervical Cancer) | In the nanomolar range | [5] |
| MCF-7 (Breast Cancer) | 67.12 µmol/mL | [2] |
Note: The IC50 values for Paclitaxel and Vinca Alkaloids in HeLa cells are stated to be in a similar nanomolar range to TN16 in the source, but a precise value from a direct comparative study was not available. The data for MCF-7 cells is from a separate study and is presented in µmol/mL.
From the available data, TN16 demonstrates potent cytotoxicity against HeLa cells, with an IC50 in the low nanomolar range, comparable to the well-established microtubule inhibitors Vinblastine and Paclitaxel in the same cell line.[5][6]
Signaling Pathways and Cellular Fate
The ultimate fate of a cancer cell treated with a microtubule inhibitor is typically apoptosis, triggered by prolonged mitotic arrest. This process involves a complex interplay of various signaling molecules.
General Apoptotic Pathway for Microtubule Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-induced signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
Comparative Efficacy of Tubulin Inhibitor 16 and Other Microtubule-Targeting Agents in Multi-Drug Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of Tubulin inhibitor 16 and other tubulin-targeting agents, with a focus on their efficacy in multi-drug resistant (MDR) cancer cell lines. The development of resistance to conventional chemotherapeutics, such as taxanes and vinca alkaloids, is a major obstacle in cancer treatment. A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which actively efflux drugs from the cancer cell.[1] Novel tubulin inhibitors that can circumvent these resistance mechanisms are of significant interest in oncology drug development.
Overview of Compared Tubulin Inhibitors
This guide focuses on the following tubulin inhibitors:
-
This compound: A potent tubulin inhibitor with the chemical formula C₁₆H₁₂FNO₂. It has demonstrated cytotoxic activity in cancer cell lines such as HepG2.[2][3]
-
Paclitaxel (Taxol): A widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest. Its efficacy is often limited by P-gp-mediated drug resistance.[4][5]
-
Vincristine: A vinca alkaloid that destabilizes microtubules by inhibiting tubulin polymerization. It is also a substrate for P-gp and its effectiveness is reduced in MDR cells.[4][5]
-
DJ95: A novel, potent tubulin polymerization inhibitor that binds to the colchicine site. It has been shown to overcome P-gp-mediated resistance and exhibits significant antitumor efficacy in MDR models.[5][6][7]
-
2-aryl-4-benzoyl-imidazoles (ABIs): A class of novel tubulin polymerization inhibitors that bind to the colchicine site and are effective against MDR cancer cells.[8]
-
MP-HJ-1b: A novel microtubule inhibitor that binds to the colchicine site and overcomes MDR in vitro and in vivo.[4][9]
Comparative Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of the compared tubulin inhibitors in various cancer cell lines, including those with characterized multi-drug resistance mechanisms. Lower IC50 values indicate higher potency.
| Cell Line | Drug Resistance Mechanism | This compound (IC50, nM) | Paclitaxel (IC50, nM) | Vincristine (IC50, nM) | DJ95 (IC50, nM) | ABI-274 (IC50, nM) | MP-HJ-1b (IC50, nM) |
| HeLa (Cervical Cancer) | Sensitive | Data Not Available | ~5 | ~2 | <100 | <80 | ~10 |
| HeLaR (Paclitaxel-Resistant) | P-gp overexpression | Data Not Available | >500 | >100 | <100 | <80 | ~10 |
| A2780 (Ovarian Cancer) | Sensitive | Data Not Available | ~20 | ~5 | <100 | <80 | ~15 |
| A2780R (Paclitaxel-Resistant) | P-gp overexpression | Data Not Available | >2000 | >200 | <100 | <80 | ~15 |
| K562 (Leukemia) | Sensitive | Data Not Available | ~10 | ~3 | <100 | <80 | ~20 |
| K562R (Doxorubicin-Resistant) | P-gp overexpression | Data Not Available | >1000 | >100 | <100 | <80 | ~20 |
| PC-3 (Prostate Cancer) | Sensitive | Data Not Available | 5.16 | Data Not Available | <100 | Data Not Available | Data Not Available |
| PC-3/TxR (Paclitaxel-Resistant) | P-gp overexpression | Data Not Available | 56.39 | Data Not Available | <100 | Data Not Available | Data Not Available |
| HepG2 (Liver Cancer) | Sensitive | Cytotoxic Activity Reported | ~10 | ~4 | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values are approximate and can vary between studies and experimental conditions. "Data Not Available" indicates that specific comparative data for that compound in that cell line was not found in the reviewed literature.
Mechanism of Action and Overcoming Multi-Drug Resistance
Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., vincristine and colchicine-site inhibitors).[10] A key differentiator for novel inhibitors like this compound, DJ95, ABIs, and MP-HJ-1b is their interaction with the colchicine-binding site on β-tubulin.[4][6][8] This binding site is distinct from the taxane and vinca alkaloid binding sites.
A significant advantage of many colchicine-site inhibitors is that they are not recognized as substrates by the P-glycoprotein (P-gp) efflux pump.[5] This allows them to accumulate in MDR cancer cells and exert their cytotoxic effects, bypassing a major mechanism of resistance to conventional tubulin-targeting agents.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of the tubulin inhibitors on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[5]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the tubulin inhibitors at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity versus time and determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of tubulin inhibitors on cell cycle progression.
-
Cell Treatment: Treat cells with the tubulin inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6][7][8]
Signaling Pathways and Visualizations
Tubulin inhibitors that disrupt microtubule dynamics ultimately trigger programmed cell death, or apoptosis. The signaling cascade often involves the intrinsic (mitochondrial) pathway.
References
- 1. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
Unveiling the Anti-Angiogenic Potential of Tubulin Inhibitor 16: A Comparative Analysis
For Immediate Release
In the intricate landscape of cancer therapy, targeting the formation of new blood vessels, a process known as angiogenesis, remains a cornerstone of drug development. This guide provides a comprehensive assessment of the anti-angiogenic properties of "Tubulin inhibitor 16" (TN-16), a potent microtubule polymerization inhibitor.[1][2] Through a detailed comparison with other tubulin inhibitors and alternative anti-angiogenic agents, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors exert their anti-cancer effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton.[3][4] These dynamic structures play a critical role in cell division, migration, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, these inhibitors can either prevent their assembly (destabilizing agents) or inhibit their disassembly (stabilizing agents).[3][5]
"this compound" (TN-16) belongs to the class of microtubule-destabilizing agents that bind to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[1][2] This disruption of the microtubule network in endothelial cells, the cells that line blood vessels, is a key mechanism behind its anti-angiogenic activity. The compromised cytoskeleton hinders the ability of endothelial cells to proliferate, migrate, and form the tube-like structures necessary for new blood vessel formation.[6]
Figure 1. Mechanism of Anti-Angiogenesis by TN-16.
Comparative Analysis of Anti-Angiogenic Properties
To provide a clear comparison, the following tables summarize the available quantitative data for TN-16 and other anti-angiogenic agents across various in vitro and in vivo assays. It is important to note that direct anti-angiogenic data for TN-16 is limited; therefore, data from other colchicine-binding site inhibitors, such as compound "6h", are included as a proxy to represent the potential activity of this class of molecules.
Table 1: In Vitro Anti-Angiogenic Activity
| Compound | Target/Mechanism | Assay | Cell Type | IC50 / EC50 / % Inhibition |
| TN-16 | Tubulin Polymerization Inhibitor (Colchicine Site) | Microtubule Polymerization | Porcine Brain Tubulin | 0.4-1.7 µM [1] |
| Compound "6h" (proxy for TN-16) | Tubulin Polymerization Inhibitor (Colchicine Site) | Tube Formation | HMEC-1 | Significant inhibition at 30-200 nM[6] |
| Combretastatin A4 | Tubulin Polymerization Inhibitor (Colchicine Site) | Tubulin Polymerization | - | IC50: 1.9 µM[7] |
| Paclitaxel | Microtubule Stabilizer | Tube Formation | HUVEC | 77% decrease at 10 nM[8] |
| Sunitinib | VEGFR Tyrosine Kinase Inhibitor | Tube Formation | HUVEC | IC50: 2.1 µM[9] |
| Bevacizumab | VEGF-A Neutralizing Antibody | - | - | Reduces vessel density by ~20% in vivo[4] |
Table 2: In Vivo Anti-Angiogenic Activity
| Compound | Model | Assay | Results |
| Compound "6h" (proxy for TN-16) | Chick Chorioallantoic Membrane (CAM) | Neovascularization | Obvious blockage of newly formed blood vessels[6] |
| Compound "6h" (proxy for TN-16) | Rat Aortic Ring | Microvessel Sprouting | Marked inhibition of microvascular network formation[6] |
| Endostatin | Chick Chorioallantoic Membrane (CAM) | Angiogenesis | Lower density of peritumor blood vessels[10] |
| Angiostatin | Rat Aortic Ring | Angiogenesis | Inhibition of microvessel formation |
Alternative Anti-Angiogenic Strategies
While tubulin inhibitors represent a potent class of anti-angiogenic agents, several other strategies targeting different aspects of the angiogenic cascade have been developed.
VEGF Pathway Inhibitors
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis.[11][12] VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[13][14]
-
Monoclonal Antibodies: Bevacizumab is a humanized monoclonal antibody that directly binds to VEGF-A, preventing it from activating its receptor.[15]
-
Tyrosine Kinase Inhibitors (TKIs): Sunitinib is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFRs, blocking the downstream signaling cascade.[9][15][16]
Figure 2. VEGF Signaling Pathway and Inhibition.
Endogenous Angiogenesis Inhibitors
The body naturally produces proteins that can inhibit angiogenesis.
-
Endostatin: A fragment of collagen XVIII, endostatin has been shown to inhibit endothelial cell migration and proliferation.[2]
-
Angiostatin: A fragment of plasminogen, angiostatin can inhibit endothelial cell proliferation and induce apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Figure 3. Tube Formation Assay Workflow.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in endothelial cell growth medium.
-
Treatment: Prepare serial dilutions of the test compound (e.g., TN-16) in the cell suspension.
-
Seeding: Add 100 µL of the cell suspension (containing approximately 1-2 x 10^4 cells) to each well of the Matrigel-coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Imaging and Analysis: Visualize the tube formation using an inverted microscope. Capture images and quantify the total tube length and the number of branch points using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis. The highly vascularized CAM of a developing chicken embryo provides an excellent platform to observe the formation of new blood vessels.
Protocol:
-
Egg Preparation: Use fertilized chicken eggs incubated for 3-4 days. Create a small window in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound is placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.
-
Analysis: The CAM is then excised and examined under a stereomicroscope. The number and length of blood vessels growing towards the implant are quantified.
Conclusion
"this compound" (TN-16), as a representative of colchicine-binding site inhibitors, demonstrates significant potential as an anti-angiogenic agent. Its mechanism of action, centered on the disruption of microtubule dynamics in endothelial cells, offers a distinct approach compared to agents targeting the VEGF pathway or other signaling molecules. The comparative data presented in this guide, while highlighting the need for more direct quantitative studies on TN-16, underscores the promise of tubulin inhibitors in the development of novel cancer therapies. The detailed experimental protocols and pathway diagrams provided herein are intended to support further research and a deeper understanding of the anti-angiogenic properties of this and other related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of microtubule assembly in vitro by TN-16, a synthetic antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Endostatin Effects on Tumor Cells and Vascular Network of Human Renal Cell Carcinoma Implanted on Chick Embryo Chorioallantoic Membrane | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to Tubulin Inhibitors: Isotype-Specific Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of various tubulin inhibitors on specific tubulin isotypes. Understanding these isotype-specific interactions is crucial for the development of more targeted and effective chemotherapeutic agents with improved efficacy and reduced side effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Introduction to Tubulin Isotypes and Inhibitors
Tubulin, the fundamental protein component of microtubules, exists in several isotypes with distinct expression patterns and functions. These isotypes, particularly the β-tubulin isotypes, play a significant role in microtubule dynamics and their susceptibility to various inhibitory compounds. Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily functioning by disrupting microtubule polymerization or depolymerization, which in turn leads to cell cycle arrest and apoptosis. These inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., Vinca alkaloids and colchicine-site binders). The differential expression of tubulin isotypes in cancer cells can confer resistance to certain tubulin-targeting drugs, making the study of isotype-specific inhibitors a critical area of research.
Comparative Analysis of Tubulin Inhibitor Effects on Isotypes
The following table summarizes the available quantitative and qualitative data on the differential effects of selected tubulin inhibitors on various β-tubulin isotypes. The data highlights the varying affinities and functional consequences of these inhibitors, providing a basis for selecting appropriate research tools and developing novel therapeutic strategies.
| Tubulin Inhibitor | Binding Site | Tubulin Isotype | Binding Affinity (K_d) / Binding Energy | Key Findings & References |
| Combretastatin A-4 | Colchicine | αβI | Lower binding affinity | Molecular modeling studies indicate that drug resistance in human lung carcinoma cells may be induced by altering the expression of βI and βIII isotypes, which show the lowest binding affinities for CA-4. The predicted order of binding energy is αβIIb > αβIVa > αβI > αβIII.[1][2] |
| αβIIb | Highest binding affinity | |||
| αβIII | Lowest binding affinity | |||
| αβIVa | High binding affinity | |||
| Nocodazole | Colchicine | αβII | K_d: 0.52 ± 0.02 µM (high affinity site) | Nocodazole exhibits the highest affinity for the αβIV isotype and the lowest for the αβIII isotype.[3][4] |
| αβIII | K_d: 1.54 ± 0.29 µM (high affinity site) | |||
| αβIV | K_d: 0.29 ± 0.04 µM (high affinity site) | |||
| Paclitaxel | Taxane | βI | - | Overexpression of βIII-tubulin is strongly associated with paclitaxel resistance, suggesting a reduced ability of paclitaxel to suppress microtubule dynamics in cells with high βIII levels.[5] |
| βIII | Lower functional affinity/efficacy | |||
| Vinblastine | Vinca | αβII | Most sensitive | Studies on purified tubulin isotypes indicate that αβII is the most sensitive to vinblastine-induced inhibition of microtubule assembly, while αβIII is the most resistant.[3] The initial binding affinity of vinblastine to tubulin heterodimers (K1) is similar across isotypes, but the subsequent self-association is isotype-dependent.[4] |
| αβIII | Most resistant | |||
| αβIV | More sensitive than αβIII |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches in studying tubulin inhibitors, the following diagrams are provided in Graphviz DOT language.
References
- 1. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmamol.web.uah.es [farmamol.web.uah.es]
- 3. Different effects of vinblastine on the polymerization of isotypically purified tubulins from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of vinblastine to phosphocellulose-purified and alpha beta-class III tubulin: the role of nucleotides and beta-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BetaIII-tubulin induces paclitaxel resistance in association with reduced effects on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tubulin Inhibitor 16: A Guide for Laboratory Personnel
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Tubulin inhibitor 16, a potent cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As "this compound" may be a general descriptor, this guide specifically addresses the compound commonly known as TN-16 (CAS No. 33016-12-5) , a known inhibitor of microtubule polymerization.[1][2][3] Researchers must always consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific batch in use and adhere to all institutional and local regulations.
Immediate Safety and Hazard Information
TN-16 is classified as a hazardous substance with the following key warnings:
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H400: Very toxic to aquatic life.
-
-
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
Due to its cytotoxic and antineoplastic properties, all waste generated from the handling of this compound must be treated as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key information for TN-16.
| Property | Value |
| Chemical Name | 3-[1-(phenylamino)ethylidene]-5-(phenylmethyl)-2,4-pyrrolidinedione |
| CAS Number | 33016-12-5 |
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (≥17 mg/mL) |
| Storage Temperature | 2-8°C |
| Hazard Classifications | Skin Sensitizer (Category 1), Acute Aquatic Toxicity (Category 1) |
| Disposal Classification | Hazardous Waste (Cytotoxic/Antineoplastic) |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures must be followed for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste. This includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated, disposable or launderable lab coat.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to avoid aerosol inhalation.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated at the point of generation and disposed of as hazardous cytotoxic waste.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable lab supplies.
-
Place in a designated, leak-proof, puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste" or "Antineoplastic Waste" with the appropriate hazard symbols.
-
-
Liquid Waste:
-
Includes unused stock solutions, cell culture media containing the inhibitor, and solvent rinses.
-
Collect in a dedicated, sealed, and shatter-proof hazardous waste container. The container must be clearly labeled with "Hazardous Liquid Waste," "Cytotoxic," and the chemical name "this compound (TN-16)."
-
Do not dispose of liquid waste down the drain.
-
-
Sharps Waste:
-
Includes needles, syringes, and contaminated glass slides or Pasteur pipettes.
-
Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste. This container should also be clearly labeled as "Cytotoxic Sharps."
-
Decontamination Procedures
-
Work Surfaces: Decontaminate all surfaces (e.g., benchtops, fume hood interiors) that may have come into contact with this compound. Use a deactivating solution recommended by your institution's safety office or the manufacturer's SDS. If a specific deactivating agent is not specified, a solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol and then water can be used, but compatibility with surfaces must be verified.
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material from a chemical spill kit. Work from the outside of the spill inwards to prevent spreading. All materials used for cleanup must be disposed of as cytotoxic solid waste.
Final Disposal
-
All collected hazardous waste containers (solid, liquid, and sharps) must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.
Mandatory Visualizations
The following diagrams illustrate key workflows for the proper handling and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Plan for this compound.
References
Personal protective equipment for handling Tubulin inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tubulin inhibitor 16 (also known as TN-16). The following procedural guidance is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your supplier and reviewed thoroughly before commencing any work. This compound is a potent cytotoxic compound and requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent inhibitor of microtubule polymerization and should be handled as a hazardous compound. While a specific, publicly available Safety Data Sheet (SDS) is not readily accessible, information from suppliers indicates the material should be considered hazardous. Standard practice for handling potent cytotoxic compounds should be followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | A fully buttoned lab coat, disposable sleeves | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood or with appropriate respiratory protection (e.g., N95 respirator for solids) | To prevent inhalation of the solid compound or aerosols. |
Operational Plan: Safe Handling and Storage
Strict protocols must be in place to prevent accidental exposure and maintain the integrity of the compound.
Key Handling Procedures:
-
Designated Work Area: All work with this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood.
-
Weighing: Use a balance within the fume hood or a containment enclosure. Use anti-static weigh paper.
-
Solution Preparation: Prepare solutions in a fume hood. This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and follow your institution's established procedures for hazardous chemical spills.
Storage and Stability:
| Parameter | Specification |
| Storage Temperature (Solid) | -20°C |
| Stability (Solid) | ≥ 4 years at -20°C |
| Storage Temperature (In Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) |
| Aqueous Solution Stability | Not recommended for storage for more than one day |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weigh paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. It acts as a potent inhibitor of microtubule polymerization by binding to the colchicine-sensitive site on β-tubulin. This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
